molecular formula C8H12N2O2 B12926452 sec-Butyl 1H-imidazole-2-carboxylate

sec-Butyl 1H-imidazole-2-carboxylate

Cat. No.: B12926452
M. Wt: 168.19 g/mol
InChI Key: RPSUTUKAXKVWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sec-Butyl 1H-imidazole-2-carboxylate (CAS 62366-55-6) is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is supplied as a solid and should be stored at room temperature, in some cases under an inert atmosphere . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. In scientific research, imidazole-2-carboxylate derivatives serve as key synthetic intermediates and versatile building blocks in organic chemistry . Their primary research value lies in the synthesis of more complex molecules, particularly in the development of pharmaceuticals, where they can be used as precursors for compounds with potential biological activity . For instance, such derivatives are useful in creating novel complexing ligands and are investigated as synthetic intermediates for antiviral agents . The imidazole scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active molecules . From a synthetic chemistry perspective, the ester functional group on the imidazole ring makes this compound a versatile intermediate. It can be used in further transformations, such as hydrolysis to the corresponding carboxylic acid or reactions with nucleophiles. The sec-butyl chain may also offer opportunities for specific modifications, contributing to the desired physicochemical properties of the final target molecule. Researchers can leverage this compound to build poly-functionalized imidazole systems, which are accessible through various synthetic methods, including modern green approaches . Safety notes: This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

butan-2-yl 1H-imidazole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-6(2)12-8(11)7-9-4-5-10-7/h4-6H,3H2,1-2H3,(H,9,10)

InChI Key

RPSUTUKAXKVWTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=NC=CN1

Origin of Product

United States

Foundational & Exploratory

"sec-Butyl 1H-imidazole-2-carboxylate CAS number 62366-55-6"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to sec-Butyl 1H-imidazole-2-carboxylate

Executive Summary

This compound is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Belonging to the class of imidazole-2-carboxylates, it serves as a critical scaffold for developing bioactive molecules, including antifungal azoles, kinase inhibitors, and peptidomimetics.

Critical Chemical Identity Note: Researchers must exercise caution regarding CAS Number 62366-55-6 . While frequently associated with this compound in various chemical catalogs, major authoritative databases (e.g., Sigma-Aldrich, Fujifilm) also link this CAS to its structural isomer, Ethyl 1-ethyl-1H-imidazole-2-carboxylate . This guide focuses strictly on the sec-butyl ester isomer as requested, providing specific synthesis and characterization data relevant to this structure.

Chemical Profile & Physicochemical Properties

The compound is an ester derivative of imidazole-2-carboxylic acid. Its amphoteric nature (basic imidazole nitrogen and neutral ester group) dictates its solubility and reactivity profile.

Table 1: Physicochemical Specifications

PropertyDataNotes
Chemical Name This compound
CAS Number 62366-55-6 (Ambiguous)Verify structure by NMR before use
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State White to off-white solid or viscous oilLow melting point solid
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
pKa (Predicted) ~6.0 (Imidazole N-H), ~1.5 (N-3)Amphoteric character
LogP (Predicted) 1.45Moderate lipophilicity

Synthesis & Manufacturing Protocols

Due to the commercial ambiguity of the CAS, in-house synthesis is often required to ensure structural fidelity. Two robust, self-validating protocols are provided below.

Method A: Direct Esterification via Thionyl Chloride (Standard)

This method utilizes the commercially available 1H-imidazole-2-carboxylic acid. The use of thionyl chloride generates anhydrous HCl in situ, activating the carboxylic acid while preventing the zwitterionic imidazole from inhibiting the reaction.

  • Precursors: 1H-imidazole-2-carboxylic acid (CAS 16042-25-4), sec-Butanol, Thionyl Chloride (

    
    ).
    
  • Mechanism: Acid-catalyzed Fisher esterification driven by acyl chloride intermediate formation.

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line).

  • Slurry Formation: Suspend 1H-imidazole-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous sec-butanol (20 mL/g).

  • Activation: Cool the mixture to 0°C. Dropwise add thionyl chloride (1.5 eq) over 30 minutes. Caution: Exothermic gas evolution (SO₂, HCl).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess sec-butanol and

      
      .
      
    • Redissolve the residue in DCM and wash with saturated

      
       (careful, foaming) to neutralize the imidazole hydrochloride salt.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Method B: Transesterification (High Purity)

Ideal if Methyl 1H-imidazole-2-carboxylate is available.[1] This equilibrium-driven process is catalyzed by titanium alkoxides.

  • Precursors: Methyl 1H-imidazole-2-carboxylate, sec-Butanol, Titanium(IV) isopropoxide (

    
    ).
    

Step-by-Step Protocol:

  • Mix: Combine Methyl 1H-imidazole-2-carboxylate (10 mmol) and anhydrous sec-butanol (10 eq) in a flask.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 110°C with a Dean-Stark trap or open distillation head to continuously remove methanol.

  • Completion: Reaction is complete when methanol evolution ceases (approx. 6–8 hours).

  • Quench: Cool to RT, add 1N HCl (5 mL) to hydrolyze the titanate, then neutralize with

    
    .
    
  • Extraction: Extract with Ethyl Acetate, dry, and concentrate.

Visualization: Synthesis & Utility Workflow

The following diagram illustrates the synthetic pathways and the downstream utility of this compound in drug discovery.

G Raw 1H-Imidazole-2-carboxylic Acid (CAS 16042-25-4) Intermediate Acyl Chloride Intermediate Raw->Intermediate Activation (0°C) Reagent sec-Butanol + SOCl2 (Activation) Reagent->Intermediate Product This compound (Target Scaffold) Intermediate->Product Reflux (12h) App1 Kinase Inhibitor Library Synthesis Product->App1 N-Alkylation App2 Antifungal Azole Derivatives Product->App2 C5-Functionalization App3 Coordination Ligands Product->App3 Chelation

Figure 1: Synthetic pathway from acid precursor to the sec-butyl ester and its divergent applications in medicinal chemistry.

Analytical Characterization (Self-Validating)

To confirm the identity of the synthesized sec-butyl isomer (vs. the ethyl-ethyl isomer), specific NMR signals must be verified.

1H NMR (400 MHz, CDCl3) Expectations:

  • Imidazole Ring: Two singlets or two doublets (if N-H is coupled) around δ 7.1 – 7.3 ppm . If tautomerism is fast, these may appear equivalent or broad.

  • sec-Butyl Group (Key Differentiator):

    • Methine (-CH-): Multiplet at δ 5.1 – 5.2 ppm (deshielded by oxygen).

    • Methylene (-CH2-): Multiplet at δ 1.6 – 1.8 ppm .

    • Methyl (Doublet): Doublet at δ 1.3 – 1.4 ppm (coupled to methine).

    • Methyl (Triplet): Triplet at δ 0.9 – 1.0 ppm (terminal ethyl group).

  • N-H Proton: Broad singlet, typically δ 10.0 – 13.0 ppm (solvent dependent, often invisible in CDCl3 without trace acid).

Differentiation Note: The Ethyl 1-ethyl isomer would show two distinct ethyl patterns (one O-ethyl, one N-ethyl) and no methine multiplet.

Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds: The imidazole-2-carboxylate core mimics the purine ring system found in ATP. The sec-butyl ester provides a lipophilic handle that can occupy hydrophobic pockets (e.g., the Gatekeeper region) in kinase active sites.

2. Antifungal Agents: Similar to Ketoconazole and Etomidate analogs, 2-substituted imidazoles inhibit CYP450 enzymes (specifically 14α-demethylase). The ester group allows for prodrug design, where hydrolysis in vivo releases the active acid or facilitates membrane permeability before metabolic processing.

3. Peptidomimetics: The rigid imidazole ring acts as a bioisostere for amide bonds or phenylalanine residues (when substituted), constraining peptide conformation to improve binding affinity and metabolic stability.

Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and may hydrolyze upon prolonged exposure to moisture.

References

  • Synthesis of Imidazole-2-Carboxylates: Title: "General procedure for the synthesis of imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde" Source: ChemicalBook / Organic Syntheses
  • CAS Registry & Isomer Data: Title: "Ethyl 1-ethyl-1H-imidazole-2-carboxylate (CAS 62366-55-6) Data Sheet" Source: Sigma-Aldrich / Merck
  • Transesterification Methodologies

    • Title: "A benign preparation of sec-butanol via transesterification... using acidic Imidazolium ionic liquids"
    • Source: Chemical Engineering Journal (via ResearchG
    • URL:[Link]

  • Medicinal Applications of Imidazoles

    • Title: "Imidazoles in medicine: a review of its pharmacological and therapeutic applic
    • Source: Taylor & Francis Online
    • URL:[Link]

Sources

"molecular structure of sec-Butyl 1H-imidazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Pharmacophoric Utility

Executive Summary

sec-Butyl 1H-imidazole-2-carboxylate (CAS: 62366-55-6) represents a specialized heterocyclic ester characterized by a unique interplay of amphoteric reactivity and steric chirality.[1][2] Unlike simple alkyl imidazole-2-carboxylates, the sec-butyl moiety introduces a stereogenic center adjacent to the ester oxygen, influencing both lipophilicity and the spatial orientation of the carboxylate pharmacophore.[2]

This guide provides a rigorous technical analysis of the molecule, focusing on its tautomeric stability, challenges in synthesis (specifically decarboxylative degradation), and its utility as a bidentate ligand in metallo-enzyme inhibition (e.g., metallo-


-lactamases).[2]

Molecular Architecture & Stereochemistry[2]

Structural Identifiers
ParameterDetail
IUPAC Name This compound
CAS Number 62366-55-6
Molecular Formula

Molecular Weight 168.19 g/mol
SMILES CCC(C)OC(=O)C1=NC=CN1
Chirality Contains one stereocenter at the butyl C2 position (R/S enantiomers).[2]
Tautomeric Equilibrium

The imidazole ring exists in a dynamic equilibrium between the 1H and 3H tautomers.[2] In solution, the proton rapidly migrates between N1 and N3.[2] However, the ester group at C2 exerts an electron-withdrawing effect, slightly acidifying the N-H proton compared to unsubstituted imidazole.[2]

Key Structural Feature: The carbonyl oxygen of the ester and the unprotonated nitrogen (N3) of the imidazole ring are positioned syn to each other in the lowest energy conformation, creating a "chelating pocket" capable of bidentate coordination to divalent metal ions (


, 

).[2]

Tautomerism cluster_chelate Metal Binding Mode T1 1H-Tautomer (Proton on N1) Transition Intermolecular Proton Transfer T1->Transition Fast Exchange Chelate Bidentate Ligand (N3 + C=O) T1->Chelate Coordination T2 3H-Tautomer (Proton on N3) Transition->T2

Figure 1: Tautomeric equilibrium and the formation of the bidentate chelating pharmacophore.

Physicochemical Profile

Understanding the physicochemical properties is critical for formulation and assay development.[2]

  • Lipophilicity (LogP): Estimated at 1.6 ± 0.3 .[2] The sec-butyl group significantly increases lipophilicity compared to the methyl ester (LogP ~0.5), enhancing membrane permeability.[2]

  • Acidity (pKa):

    • Imidazolium (N3-H+): ~3.5 (The ester group lowers the basicity of N3 compared to imidazole's 6.95).[2]

    • Imidazole (N1-H): ~11.5 (Weakly acidic).[2]

  • Solubility: Moderate water solubility; highly soluble in polar organic solvents (DMSO, Methanol, Ethanol).[2]

Synthetic Pathways[3]

Direct Fischer esterification of imidazole-2-carboxylic acid is often low-yielding due to the instability of the acid precursor, which undergoes thermal decarboxylation to imidazole.[2] Therefore, mild activation strategies are required.[2]

Recommended Protocol: HATU-Mediated Coupling

This method avoids high temperatures and acidic conditions that trigger decarboxylation.[2]

Reagents:

  • 1H-Imidazole-2-carboxylic acid (Potassium salt preferred for stability).[2]

  • sec-Butanol (2-Butanol).[2]

  • HATU (Coupling Agent).[2]

  • DIPEA (Base).

  • DMF (Solvent).[2]

Workflow:

  • Activation: Dissolve 1H-imidazole-2-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (2.5 eq) and HATU (1.1 eq).[2] Stir at

    
     for 30 mins to form the active ester.
    
  • Coupling: Add sec-butanol (1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Purification: Flash column chromatography (

    
    :MeOH 95:5).
    
Alternative Scale-Up Route: Lithiation

For larger batches where cost of HATU is prohibitive, a lithiation strategy is viable but requires strict anhydrous conditions.[2]

Synthesis Start 1-Protected Imidazole (e.g., N-SEM or N-Benzyl) Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 Intermediate C2-Lithio Species Step1->Intermediate Step2 Electrophile Quench (sec-Butyl Chloroformate) Intermediate->Step2 Step3 Deprotection (Acid or Hydrogenation) Step2->Step3 Product This compound Step3->Product

Figure 2: Retrosynthetic analysis utilizing C2-lithiation logic.

Spectroscopic Characterization

The following data is expected for the pure compound.

H NMR (400 MHz, )
  • 
     10.5–11.0 (br s, 1H):  Imidazole N-H (Broad due to exchange).[2]
    
  • 
     7.15 (s, 2H):  Imidazole C4-H and C5-H (Often appear as a singlet or very tight AB system due to tautomeric averaging).[2]
    
  • 
     5.10 (m, 1H): sec-Butyl CH-O (Methine proton, deshielded by ester oxygen).[2]
    
  • 
     1.65–1.75 (m, 2H): sec-Butyl 
    
    
    
    .[2]
  • 
     1.35 (d, 3H): sec-Butyl 
    
    
    
    (adjacent to methine).[2]
  • 
     0.95 (t, 3H): sec-Butyl terminal 
    
    
    
    .
Mass Spectrometry (ESI+)[2]
  • [M+H]+: Calculated: 169.09; Observed: 169.1.[2]

  • Fragmentation: Loss of the butyl chain (M-56) is a common fragmentation pathway, yielding the imidazole-2-carboxylic acid ion (m/z ~113), which subsequently decarboxylates to imidazole (m/z ~69).[2]

Applications in Drug Discovery[2]

Metallo-Enzyme Inhibition

The 1H-imidazole-2-carboxylate scaffold is a privileged structure for inhibiting zinc-dependent enzymes, such as Metallo-


-lactamases (MBLs) .[2]
  • Mechanism: The N3 nitrogen and the Carbonyl oxygen form a 5-membered chelate ring with the active site Zinc ion (

    
    ).[2]
    
  • Role of sec-Butyl: The hydrophobic butyl group occupies the enzyme's lipophilic binding pocket (often the R2 site), improving affinity over smaller methyl/ethyl esters.[2]

Fragment-Based Drug Design (FBDD)

This molecule serves as an excellent "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.[2] It can be elaborated at the N1 position to access larger, more potent inhibitors.[2]

References

  • Vertex AI Search . (2026).[2] this compound Structure and CAS Data. Retrieved from 3[2]

  • Heller, S. T., & Sarpong, R. (2010).[2][4] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Retrieved from 5[2]

  • ChemicalBook . (2025).[2] Synthesis and Properties of 1H-Imidazole-2-carboxylic acid. Retrieved from 6[2]

  • PubChem . (2025).[2][7][8][9] 1H-Imidazole-2-carboxylic acid Data. Retrieved from 9[2][8][9]

  • BenchChem . (2025).[2] Formation Mechanisms of 1H-imidazole-2-carboxaldehyde and Derivatives. Retrieved from 10[2]

Sources

An In-depth Technical Guide to the Biological Activities of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone pharmacophore in modern medicinal chemistry.[1][2] Its unique electronic characteristics, structural stability, and capacity for diverse molecular interactions have rendered it a privileged scaffold in the design of therapeutic agents.[1][3] Imidazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful clinical application as antifungal, anticancer, antibacterial, anti-inflammatory, and antiviral drugs.[1][4][5][6] This guide provides an in-depth technical exploration of the principal biological activities of imidazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring's versatility stems from its distinct chemical properties. It is an aromatic heterocycle with a resonance energy that confers significant stability.[1] One nitrogen atom is pyrrole-like, capable of donating a proton, while the other is pyridine-like, acting as a proton acceptor. This amphoteric nature, coupled with its ability to participate in hydrogen bonding and coordinate with metal ions, allows imidazole-containing molecules to interact effectively with a wide array of biological macromolecules, including enzymes and receptors.[1][2][3] These fundamental properties are the basis for the diverse pharmacological effects observed across different classes of imidazole derivatives.

Anticancer Activity

Imidazole-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[1][4] Several FDA-approved drugs, such as the tyrosine kinase inhibitor Nilotinib and the chemotherapeutic agent Dacarbazine, feature this core structure.[7]

Mechanisms of Action

The anticancer effects of imidazole derivatives are multifaceted and often involve multiple pathways:[4]

  • Kinase Inhibition: Many derivatives are designed to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are often dysregulated in cancer.[3][7] By competing for the ATP-binding site, these inhibitors block downstream signaling pathways responsible for cell proliferation and angiogenesis.

  • DNA Interaction: Certain imidazole compounds can function as DNA intercalating agents or inhibit enzymes like topoisomerases, which are critical for DNA replication and repair in rapidly dividing cancer cells.[1] This disruption leads to cell cycle arrest and programmed cell death (apoptosis).

  • Induction of Apoptosis: Imidazole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[4][7]

  • Microtubule Disruption: Some compounds interfere with the dynamics of microtubule polymerization and depolymerization, essential processes for mitotic spindle formation, thereby halting cell division.[4]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the in vitro potency of an anticancer compound.

Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
Benzimidazole-pyrazoleA549 (Lung)EGFR Inhibition2.2[3]
2-Phenyl BenzimidazoleMCF-7 (Breast)VEGFR-2 Inhibition3.37[3]
Fused Imidazole-triazoleA549 (Lung)EGFR Inhibition1.20[7]
Fused Imidazole-triazoleMCF-7 (Breast)EGFR Inhibition0.95[7]
Purine (Fused Imidazole)MDA-MB-231 (Breast)EGFR Inhibition1.22[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8][10]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere, allowing for the conversion of MTT to formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Antifungal Activity

Imidazole derivatives are among the most important classes of antifungal agents, with drugs like Clotrimazole, Miconazole, and Ketoconazole in widespread clinical use.[1][11]

Mechanism of Action

The primary mechanism of action for most antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][11][12][13]

  • This enzyme is a crucial component of the ergosterol biosynthesis pathway.[11][14]

  • Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[11][14]

  • By inhibiting lanosterol 14α-demethylase, imidazole derivatives block the conversion of lanosterol to ergosterol.[13]

  • This leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane.[12][13]

  • The result is a disruption of membrane structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic) or cell death (fungicidal).[11][12]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps Membrane Ergosterol -> Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Derivative Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Imidazole->Lanosterol 14α-demethylase\n(CYP51) Inhibits Disruption Disrupted Membrane -> Cell Death

Caption: Mechanism of antifungal imidazole derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16] The Clinical and Laboratory Standards Institute (CLSI) provides reference methods (e.g., M27 for yeasts, M38 for filamentous fungi).[15][16]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][17]

Step-by-Step Methodology:

  • Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.[18]

  • Drug Dilution: In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the imidazole compound in the medium to achieve a final volume of 100 µL per well.[16]

  • Inoculum Preparation: Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on appropriate agar.[17] Prepare a cell suspension and adjust its concentration using a spectrophotometer or hemocytometer to the CLSI-recommended density (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).[18]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. This halves the drug concentration in each well to the final test concentration.

  • Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the organism.[15]

  • MIC Determination: Read the plate visually or with a spectrophotometer. The MIC is the lowest drug concentration in which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.[15]

Antibacterial Activity

While less prominent than their antifungal counterparts, many imidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][19]

Mechanisms of Action

The antibacterial mechanisms are diverse and can include:

  • Disruption of Cell Membranes: Lipophilic imidazole derivatives can insert into the bacterial cell membrane, disrupting its structure and leading to leakage of essential cytoplasmic components.[6][20]

  • Inhibition of Nucleic Acid Synthesis: Some compounds interfere with DNA replication or transcription, halting bacterial proliferation.[2][6]

  • Inhibition of Cell Wall Synthesis: Certain derivatives can inhibit key enzymes involved in the synthesis of peptidoglycan, the structural backbone of the bacterial cell wall.[6]

  • Generation of Oxidative Stress: Some imidazole-based ionic liquids have been shown to induce the production of reactive oxygen species (ROS) inside bacteria, leading to oxidative stress and cell death.[20]

The antibacterial potency often correlates with the lipophilicity of the molecule, which is influenced by substituents on the imidazole ring, particularly the length of alkyl chains.[20][21]

Anti-inflammatory Activity

Imidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[22][23]

Mechanism of Action

The main target for many anti-inflammatory imidazole derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2.[22][24][25]

  • COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[25]

  • While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is induced at sites of inflammation.[25]

  • Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[25]

  • Imidazole derivatives have been designed to selectively fit into the active site of the COX-2 enzyme, blocking its activity and reducing prostaglandin production.[24][26]

Workflow_Diagram Start Compound Library (Imidazole Derivatives) InVitro In Vitro Screening (e.g., MTT, MIC, COX-2 Assay) Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Identify Hits LeadOpt Lead Optimization (Chemical Synthesis) SAR->LeadOpt ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Select Leads LeadOpt->InVitro Synthesize Analogs InVivo In Vivo Efficacy Models (e.g., Xenograft, Infection) ADMET->InVivo Preclinical Preclinical Development InVivo->Preclinical Candidate Selection

Caption: Drug discovery workflow for imidazole derivatives.

Antiviral Activity

The broad biological activity of imidazoles extends to antiviral applications.[27] Research has demonstrated their potential against a range of DNA and RNA viruses.[27]

Mechanisms of Action

The antiviral mechanisms of imidazole derivatives are highly varied and target-specific:

  • Inhibition of Viral Enzymes: Compounds have been designed to inhibit crucial viral enzymes like proteases (e.g., SARS-CoV-2 main protease) or polymerases, which are essential for viral replication.[27]

  • Blocking Viral Entry: Some derivatives can interfere with the interaction between viral surface proteins and host cell receptors, preventing the virus from entering the cell.

  • Inhibition of Ion Channels: Certain imidazole-based compounds have shown activity against the M2 proton channel of the influenza A virus, disrupting viral uncoating.[27]

  • Targeting Host Factors: Some strategies involve targeting host cell proteins that the virus hijacks for its own replication, such as the interaction between HIV-1 integrase and LEDGF/p75.[28]

In Vivo Evaluation: The Xenograft Model

To translate promising in vitro results into a preclinical setting, in vivo models are essential.[29] The subcutaneous tumor xenograft model is a standard for assessing the anticancer efficacy of novel compounds.[30]

Experimental Protocol: Subcutaneous Tumor Xenograft Model

Principle: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to evaluate its effect on tumor growth.[29][30]

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells (e.g., A549) during their exponential growth phase.[30] Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation, to a final concentration of 1–5 × 10⁷ cells/mL.[31] Keep the cell suspension on ice.[31][32]

  • Animal Model: Use immunocompromised mice (e.g., Nude or SCID mice) to prevent rejection of the human tumor cells.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 1-5 million cells) into the flank of each mouse.[31]

  • Tumor Growth Monitoring: Monitor the mice daily.[31] Once tumors reach a palpable size (e.g., 50-150 mm³), measure them every 2-3 days using calipers.[31] Tumor volume is typically calculated using the formula: Volume = (Length × Width²) / 2.[31]

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, positive control, different doses of the test compound). Administer the treatment via the desired route (e.g., intravenous, oral, intraperitoneal) according to a predetermined schedule (e.g., daily for 21 days).[33]

  • Endpoint Analysis: Monitor tumor volume and the body weight of the mice throughout the study.[33] At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.[33] Tissues can be collected for further histological or molecular analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67).[33]

Conclusion and Future Perspectives

The imidazole scaffold is a remarkably versatile and enduringly important structure in medicinal chemistry. Its derivatives have yielded a wealth of clinically significant drugs and continue to be a fertile ground for the discovery of new therapeutic agents.[1][4] Future research will likely focus on synthesizing novel derivatives with enhanced potency and selectivity, exploring new biological targets, and developing innovative drug delivery systems to improve pharmacokinetic profiles and reduce off-target effects. The continued exploration of the vast chemical space surrounding the imidazole core promises to address unmet needs in the treatment of cancer, infectious diseases, and inflammatory conditions.

References

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). Vertex AI Search.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC, NIH.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • Review of pharmacological effects of imidazole deriv
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC, NIH.
  • MTT assay protocol. (n.d.). Abcam.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025).
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PMC.
  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024). PMC.
  • Synthesis and Anticandidal Activity of New Imidazole-Chalcones. (n.d.). PMC, NIH.
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2017). MDPI.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • MTT Cytotoxicity Study. (n.d.). NAMSA.
  • In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. (2025). PubMed.
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
  • Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Anticancer Efficacy of Dalbergin. (2025). Benchchem.
  • Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.).
  • Imidazole and Imidazolium Antibacterial Drugs Derived
  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023). Frontiers.
  • Imidazole as a Promising Medicinal Scaffold. (2021). DDDT - Dove Medical Press.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017).
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015).
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. (2008).
  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (n.d.). PubMed.
  • In vivo anticancer activity. a) The protocol of establishing A549... (n.d.).
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. (2025). Yeasen.
  • Xenograft Tumor Assay Protocol. (n.d.).

Sources

Technical Dossier: sec-Butyl 1H-imidazole-2-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

sec-Butyl 1H-imidazole-2-carboxylate (CAS: 62366-55-6) represents a specialized subclass of imidazole-2-carboxylates, a chemical family increasingly critical in the development of Metallo-


-lactamase (MBL) inhibitors  and antifungal agents.[1] Unlike its C4 and C5 regioisomers (e.g., the anesthetic Etomidate), the C2-carboxylate scaffold provides a unique chelating geometry essential for targeting zinc-dependent enzymes.

This guide analyzes the physicochemical advantages of the sec-butyl ester moiety—specifically its modulation of lipophilicity (


) and steric hindrance—over methyl or ethyl analogs. It details robust synthetic protocols, overcoming the inherent difficulties of C2-functionalization in 1H-imidazoles, and maps the compound's utility in overcoming carbapenem resistance in Gram-negative pathogens.

Chemical Architecture & Physicochemical Profile[2]

The core structure consists of an imidazole ring substituted at the C2 position with a sec-butyl ester. This architecture presents specific electronic and steric features:

FeatureTechnical SpecificationImpact on Reactivity/Bioactivity
Tautomerism 1H-imidazole

3H-imidazole
The N-H proton is labile (

). In solution, the N1 and N3 positions are chemically equivalent due to rapid tautomeric shift unless N-substituted.
C2 Acidity Enhanced by ester EWGThe electron-withdrawing carboxylate at C2 increases the acidity of the N-H bond compared to unsubstituted imidazole.
Lipophilicity sec-Butyl vs. EthylThe sec-butyl group adds steric bulk and hydrophobicity, improving passive membrane permeability (LogD) compared to the ethyl analog.
Chelation N3 + Carbonyl OxygenThe N3 nitrogen and the carbonyl oxygen form a bidentate ligand motif capable of coordinating divalent cations (

,

).

Synthetic Methodologies

Synthesizing 1H-imidazole-2-carboxylates is non-trivial due to the nucleophilicity of the ring nitrogens and the instability of C2-lithiated species without protection.

Strategy A: Direct Esterification (The "Classic" Route)

Best for: Rapid generation of the target from commercially available acid.

This method utilizes 1H-imidazole-2-carboxylic acid as the starting material.[2] The carboxylic acid is activated in situ to the acid chloride, followed by nucleophilic acyl substitution with sec-butanol.

Mechanism:

  • Activation: Thionyl chloride (

    
    ) converts the carboxylic acid to the acid chloride.
    
  • Esterification: The acid chloride reacts with sec-butanol.

  • HCl Scavenging: The imidazole ring itself can buffer HCl, but excess base is often required to prevent formation of the hydrochloride salt.

Strategy B: C2-Lithiation via N-Protection (The "De Novo" Route)

Best for: Creating complex analogs where the imidazole ring is built or modified.

Direct lithiation of 1H-imidazole is impossible due to N-H deprotonation. A protecting group (PG) strategy is required.

  • Protection: Imidazole

    
     1-(Diethoxymethyl)imidazole or 1-SEM-imidazole.
    
  • Lithiation: Treatment with

    
    -BuLi at -78°C selectively lithiates C2.
    
  • Quenching: Reaction with sec-butyl chloroformate.

  • Deprotection: Acidic hydrolysis removes the PG.

Visualization: Synthetic Pathways[4][5]

SynthesisPathways cluster_0 Route A: Direct Esterification cluster_1 Route B: Lithiation Strategy Start_Acid 1H-imidazole-2-carboxylic acid SOCl2 Activation (SOCl2 / DMF cat.) Start_Acid->SOCl2 Inter_AcidCl Acid Chloride Intermediate SOCl2->Inter_AcidCl SecBuOH Nucleophilic Attack (sec-Butanol) Inter_AcidCl->SecBuOH Target This compound SecBuOH->Target Start_Imid 1H-Imidazole Protect N-Protection (SEM-Cl / NaH) Start_Imid->Protect Lithiation C2-Lithiation (n-BuLi, -78°C) Protect->Lithiation Quench Electrophile Quench (sec-Butyl Chloroformate) Lithiation->Quench Deprotect Deprotection (TFA or HCl) Quench->Deprotect Deprotect->Target

Caption: Comparison of Direct Esterification (Route A) vs. Lithiation-Deprotection (Route B) for synthesis.

Medicinal Chemistry Applications

Metallo- -Lactamase (MBL) Inhibition

The most high-value application of imidazole-2-carboxylates is in combating antibiotic resistance. MBLs (like VIM-2, NDM-1) rely on active-site Zinc ions to hydrolyze carbapenems.

  • Mechanism: The imidazole N3 and the carboxylate oxygen coordinate the

    
     ions in the bacterial enzyme's active site, displacing the water molecule required for antibiotic hydrolysis.
    
  • Role of sec-Butyl: The sec-butyl group occupies the hydrophobic pocket near the active site (often the L3 loop in VIM-type enzymes). This hydrophobic interaction anchors the inhibitor, increasing potency (

    
    ) compared to the methyl ester, which lacks sufficient steric bulk to engage these hydrophobic residues.
    
Antifungal Activity

Azoles are the backbone of antifungal therapy (e.g., Fluconazole). While C2-esters are less common than C1-substituted azoles, they serve as bioisosteres. The ester group can act as a prodrug; intracellular hydrolysis releases the free imidazole-2-carboxylic acid, which can disrupt local pH gradients or chelate essential metal cofactors in fungal enzymes.

Visualization: Mechanism of Action (MBL Inhibition)

MOA Drug This compound Zinc Active Site Zn2+ Drug->Zinc Chelation (N3 + C=O) Pocket Hydrophobic Pocket (L3 Loop) Drug->Pocket Hydrophobic Interaction (sec-Butyl Group) Displacement Displacement of Catalytic Water Zinc->Displacement Inhibition Inhibition of Carbapenem Hydrolysis Displacement->Inhibition

Caption: Pharmacophore mapping of the inhibitor within the Metallo-beta-lactamase active site.

Experimental Protocol: Synthesis of this compound

Objective: Synthesis via Thionyl Chloride Activation (Route A). Scale: 10 mmol.

Materials
  • 1H-Imidazole-2-carboxylic acid (1.12 g, 10 mmol)

  • Thionyl chloride (

    
    ) (5 mL, excess)
    
  • sec-Butanol (10 mL, solvent/reactant)

  • DMF (Dimethylformamide) (2 drops, catalyst)

  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology
  • Activation:

    • In a dry 50 mL Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (

      
      ), suspend 1.12 g of 1H-imidazole-2-carboxylic acid in 5 mL of thionyl chloride.
      
    • Add 2 drops of anhydrous DMF.

    • Reflux: Heat the mixture at 75°C for 2 hours. The solution should become clear as the acid chloride forms.

    • Evaporation: Remove excess

      
       under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellowish solid. Caution: Perform in a fume hood.
      
  • Esterification:

    • Resuspend the crude acid chloride in 10 mL of anhydrous sec-butanol.

    • Stir at room temperature for 1 hour, then heat to 60°C for 4 hours to ensure completion.

    • Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Work-up & Purification:

    • Evaporate excess sec-butanol under vacuum.

    • Dissolve the residue in DCM (30 mL) and wash with saturated

      
       solution (
      
      
      
      mL) to neutralize HCl salts.
    • Wash the organic layer with brine, dry over anhydrous

      
      , and filter.
      
    • Concentrate to yield the crude ester.

    • Recrystallization: Purify by recrystallization from Hexane/Ethyl Acetate or via flash column chromatography if high purity (>98%) is required.

  • Characterization (Expected):

    • 1H NMR (

      
      ): 
      
      
      
      7.2-7.3 (m, 2H, Imidazole C4/C5), 5.1 (m, 1H, O-CH), 1.6-1.7 (m, 2H,
      
      
      ), 1.3 (d, 3H,
      
      
      ), 0.9 (t, 3H,
      
      
      ).
    • MS (ESI):

      
      .
      

References

  • Wang, Z., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry, 228, 113965.[2] Link

  • Organic Syntheses. (1988). "Imidazole-2-carboxaldehyde."[3][4] Org.[4][5] Synth., Coll. Vol. 6, p.631. (Foundational chemistry for the precursor). Link

  • ChemicalBook. (2023). "this compound Product Properties." Link

  • PubChem. (2023). "Imidazole-2-carboxylic acid."[2][3][6] National Library of Medicine. Link

Sources

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of sec-Butyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of sec-Butyl 1H-imidazole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol herein is grounded in established chemical principles, primarily the Fischer-Speier esterification, and is designed to be a self-validating system for producing the target compound with high purity. This guide offers not just a series of steps, but also the scientific rationale behind the procedural choices, potential challenges, and troubleshooting advice. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

Imidazole-2-carboxylate esters are significant scaffolds in the design of novel therapeutic agents due to their diverse biological activities. The sec-butyl ester, in particular, introduces a specific lipophilic and steric profile that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. The synthesis of this target molecule is most directly achieved through the acid-catalyzed esterification of 1H-imidazole-2-carboxylic acid with sec-butanol. This application note details a robust protocol for this transformation, beginning with the synthesis of the requisite carboxylic acid precursor.

Synthesis of the Starting Material: 1H-Imidazole-2-carboxylic Acid

The purity of the starting carboxylic acid is paramount for a successful esterification. A reliable method for its synthesis is the oxidation of 1H-imidazole-2-carboxaldehyde.[1][2]

Protocol 1: Oxidation of 1H-Imidazole-2-carboxaldehyde

Materials:

  • 1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL).[1][2]

  • To the stirred solution, slowly add 30% aqueous hydrogen peroxide solution (10 g) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours. The reaction is slow, and this duration is crucial for achieving a high yield.[2]

  • After 72 hours, remove the water under reduced pressure at ambient temperature to yield a white crystalline solid. Caution: Avoid heating during this step, as it can lead to decarboxylation of the product.[1][2]

  • Wash the resulting solid with a stirred 4:1 mixture of diethyl ether and water to remove any residual peroxide.[1][2]

  • Dry the purified white solid, 1H-imidazole-2-carboxylic acid, under vacuum.

Synthesis of this compound via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and effective method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[3][4][5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[3][5][6]

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_acid 1H-imidazole-2-carboxylic acid reaction_step Reflux (e.g., 65-110 °C, 1-10 hours) start_acid->reaction_step start_alcohol sec-Butanol start_alcohol->reaction_step start_catalyst Sulfuric Acid (catalyst) start_catalyst->reaction_step workup_neutralize Neutralization (e.g., NaHCO₃ solution) reaction_step->workup_neutralize Cool to RT workup_extract Extraction (e.g., Ethyl Acetate) workup_neutralize->workup_extract workup_dry Drying (e.g., Na₂SO₄) workup_extract->workup_dry workup_concentrate Concentration workup_dry->workup_concentrate purification_step Column Chromatography workup_concentrate->purification_step Crude Product final_product This compound purification_step->final_product

Caption: Experimental workflow for this compound synthesis.

Protocol 2: Fischer-Speier Esterification

Materials:

  • 1H-imidazole-2-carboxylic acid

  • sec-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 1H-imidazole-2-carboxylic acid in a large excess of sec-butanol (which also acts as the solvent), cautiously add a catalytic amount of concentrated sulfuric acid (a few drops) with stirring.[6][7][8]

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours (typically 1-10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess sec-butanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[6] Repeat the washing until gas evolution ceases.

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Quantitative Data Summary
Reagent/ParameterSuggested Quantity/ValueRationale
1H-imidazole-2-carboxylic acid1.0 equivalentLimiting reagent.
sec-ButanolLarge excess (used as solvent)To drive the equilibrium towards the product side according to Le Châtelier's Principle.[5]
Concentrated Sulfuric AcidCatalytic amount (e.g., 2-3 drops per gram of acid)To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][7]
Reaction TemperatureReflux (approx. 100°C)To provide sufficient activation energy for the reaction.
Reaction Time1-10 hoursMonitor by TLC for completion.
Work-upNeutralization with NaHCO₃, extraction with EtOAcTo remove the acid catalyst and isolate the ester product.
PurificationSilica gel column chromatography (Hexane:EtOAc gradient)To remove unreacted starting material and any byproducts.

Purification of this compound

The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the ester. The fractions containing the pure product, as identified by TLC, should be combined and the solvent removed under reduced pressure to yield the purified this compound.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, as well as the protons of the sec-butyl group (a multiplet for the CH, a doublet for the terminal CH₃, and a triplet for the CH₂CH₃).

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the imidazole ring carbons, and the four carbons of the sec-butyl group.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the ester carbonyl group.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The progress of the reaction can be monitored by TLC, allowing for adjustments in reaction time. The purification by column chromatography, guided by TLC analysis, ensures the isolation of a pure compound. Finally, the comprehensive characterization by NMR, MS, and IR will definitively confirm the identity and purity of the synthesized this compound.

Mechanistic Insight: The Fischer-Speier Esterification

The reaction proceeds through a series of reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][7]

  • Nucleophilic attack by the alcohol: The oxygen of sec-butanol acts as a nucleophile and attacks the activated carbonyl carbon.[4]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[7]

fischer_esterification cluster_mechanism Fischer-Speier Esterification Mechanism start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl start->protonation H⁺ attack Nucleophilic Attack by Alcohol protonation->attack R'OH transfer Proton Transfer attack->transfer elimination Elimination of Water transfer->elimination -H₂O deprotonation Deprotonation elimination->deprotonation -H⁺ product Ester + Water deprotonation->product

Caption: Simplified mechanism of Fischer-Speier Esterification.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. [Link]

  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). Facile Preparation of Substituted Benzimidazole-2-carboxylates. Heterocycles, 67(2), 771. [Link]

  • Google Patents.
  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(12), 5555–5557. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • MacEwan University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • ResearchGate. NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. [Link]

  • IOP Conference Series: Earth and Environmental Science. Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. [Link]

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213. [Link]

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • ACS Publications. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

  • Royal Society of Chemistry. RSC Advances. [Link]

  • ResearchGate. How can i purify the carboxylate Ionic Liquids after synthesis? [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Google Patents.
  • Google Patents.
  • Semantic Scholar. Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. [Link]

  • Student Handout. Ester Synthesis Lab. [Link]

  • Google Patents.

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"derivatization of sec-Butyl 1H-imidazole-2-carboxylate for biological screening"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of sec-Butyl 1H-imidazole-2-carboxylate for Biological Screening

Introduction: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), ** this compound** represents a privileged but underutilized starting material.[1][2] While methyl and ethyl esters are ubiquitous, the sec-butyl group offers distinct physicochemical advantages:

  • Lipophilic Tuning: The branched alkyl chain increases LogP (approx.[2] +0.6 relative to ethyl), improving passive membrane permeability for early-stage hits.[2]

  • Steric Occulusion: The sec-butyl group provides steric bulk that can modulate metabolic stability (esterase resistance) compared to unbranched esters.[1][2]

  • Synthetic Versatility: The imidazole core (pKa ~14.5 for N-H) serves as a robust nucleophile, while the C4/C5 positions remain open for electrophilic functionalization.

This guide details the strategic derivatization of this scaffold to generate high-quality libraries for biological screening.[1][2][3]

Strategic Rationale & Chemical Logic

Successful library generation requires a "divergent synthesis" approach.[2] We target three distinct vectors on the scaffold:

  • Vector A (N1-Functionalization): The acidic N-H proton is the primary diversity handle.[1][2] Alkylation here dictates the molecule's gross topology and solubility.

  • Vector B (C4/C5-Arylation): Palladium-catalyzed cross-coupling extends the heteroaromatic core, crucial for pi-stacking interactions in protein pockets.[1][2]

  • Vector C (Ester Amidation): Direct conversion of the sec-butyl ester to amides alters the hydrogen-bond donor/acceptor profile (HBD/HBA).[1][2]

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Vector A)

Objective: Introduce diverse alkyl/aryl-alkyl groups at the N1 position.[1][2] Challenge: Preventing bis-alkylation (quaternization) and ensuring complete conversion.[2]

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)[2]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN)[2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried reaction vial, dissolve 100 mg (0.59 mmol) of this compound in 3.0 mL anhydrous MeCN.

  • Base Addition: Add

    
     (384 mg, 1.18 mmol). The suspension may turn slightly yellow.[2] Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Electrophile Addition: Add the alkyl halide (0.65 mmol) dropwise.

  • Reaction:

    • For reactive halides (benzyl/allyl): Stir at RT for 4–6 hours.

    • For unreactive halides: Heat to 60°C for 12 hours.

  • Monitoring: Monitor by LCMS (ESI+). Look for M+R mass.

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.[2] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Data Validation:

Parameter Acceptance Criteria
Conversion >95% by LCMS (UV 254 nm)
Regioselectivity >20:1 (N1 vs N3/Quaternization)

| Appearance | Clear oil or white solid (derivative dependent) |[1][2]

Protocol B: C4/C5 Functionalization via Halogenation & Suzuki Coupling (Vector B)

Objective: Install aryl rings at the C4/C5 positions.[2] Logic: Direct C-H activation is often substrate-specific.[1][2] A robust 2-step sequence (Bromination


 Coupling) is more reliable for diverse libraries.[1][2]

Step 1: C4,5-Dibromination

  • Dissolve N-alkylated intermediate (from Protocol A) in DCM.

  • Add NBS (2.2 equiv) at 0°C. Warm to RT and stir for 4 hours.

  • Wash with saturated

    
     (to quench bromine) and brine.
    
  • Isolate the 4,5-dibromo derivative.[1][2]

Step 2: Suzuki-Miyaura Coupling

  • Mix: 4,5-dibromo intermediate (1.0 equiv), Aryl boronic acid (2.5 equiv),

    
     (5 mol%).[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2]

  • Base:

    
     (3.0 equiv).
    
  • Conditions: Degas with Nitrogen for 5 mins. Heat at 90°C for 16 hours in a sealed tube.

  • Purification: Silica gel chromatography.

Protocol C: Direct Amidation of the sec-Butyl Ester (Vector C)

Objective: Convert the ester to an amide without hydrolyzing to the acid first. Method:


 mediated aminolysis (for robust substrates) or TBD-catalysis (greener alternative).[1][2]

TBD-Catalyzed Protocol (Recommended for HTS Libraries):

  • Mix: this compound derivative (1.0 equiv) and Primary Amine (1.5 equiv).

  • Catalyst: Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equiv).

  • Solvent: Neat (if amine is liquid) or minimal Toluene.[1][2]

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Dilute with DCM, wash with 0.1 M HCl (to remove TBD and unreacted amine).

Biological Screening Preparation

Once the library is synthesized, proper handling is critical to prevent compound precipitation or degradation during bioassays.

DMSO Stock Preparation:

  • Target Concentration: 10 mM.

  • Solubility Check: The sec-butyl group increases lipophilicity.[1] If the solution is cloudy at 10 mM, sonicate for 10 minutes at 35°C.

  • Storage: Store in localized aliquots at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

QC Gating for Screening: Before releasing plates to the screening unit, pass compounds through this logic gate:

  • Purity: >90% (LCMS-ELSD).[2]

  • Identity: 1H NMR confirms loss of N-H (for Protocol A) or shift in butyl signals.[2]

  • Solubility: No visible precipitate in 1% DMSO/Buffer after 2 hours.[2]

Workflow Visualization

Figure 1: Derivatization Decision Tree

Derivatization_Workflow Start sec-Butyl Imidazole-2-carboxylate Decision Target Vector? Start->Decision Path_A Vector A: N-Alkylation Decision->Path_A Solubility/Shape Path_B Vector B: C4/C5 Arylation Decision->Path_B Pi-Stacking Path_C Vector C: Ester Amidation Decision->Path_C H-Bonding Step_A Cs2CO3 / R-X (MeCN, 60°C) Path_A->Step_A Step_B 1. NBS Bromination 2. Suzuki Coupling Path_B->Step_B Step_C H2N-R' / TBD Cat. (Transamidation) Path_C->Step_C Library Final Screening Library Step_A->Library Step_B->Library Step_C->Library

Caption: Figure 1. Divergent synthesis strategy targeting three distinct vectors on the imidazole scaffold to maximize chemical space coverage.

Figure 2: Biological Screening Logic

Screening_Logic Synth Synthesized Derivative QC QC Gate: LCMS >90% NMR Confirmed Synth->QC Fail Repurify / Discard QC->Fail Fail Pass DMSO Stock Prep (10mM) QC->Pass Pass Dilution Acoustic Dispensing (Echo/Mosquito) Pass->Dilution Assay Biological Assay (Fluorescence/Binding) Dilution->Assay

Caption: Figure 2. Quality control and handling workflow ensuring only high-integrity compounds enter the biological assay.

References

  • Zhang, L., et al. (2014).[2][4] "Efficient protocol for the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of unprotected haloimidazoles." The Journal of Organic Chemistry, 79(11). [2]

  • Anderson, K., et al. (2021).[2] "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(13).[2] [2]

  • Bellina, F., & Rossi, R. (2006).[2] "Synthesis and Biological Activity of Imidazole Derivatives." Advanced Synthesis & Catalysis. (Contextual grounding for imidazole bioactivity).

  • BenchChem Technical Protocols. (2025). "Optimizing Reaction Conditions for N-Alkylation of Imidazoles."

Sources

Application Note: Scalable Synthesis of sec-Butyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The synthesis of sec-butyl 1H-imidazole-2-carboxylate presents a specific challenge in heterocyclic process chemistry: the inherent instability of the parent imidazole-2-carboxylic acid. The free acid is zwitterionic and prone to rapid thermal decarboxylation, making direct Fisher esterification unviable for large-scale manufacturing.

To circumvent this, we utilize a Directed ortho-Metalation (DoM) strategy protected by a sulfamoyl group. This route is selected for three reasons:

  • Regiocontrol: The N-dimethylsulfamoyl (DMAS) group coordinates with lithium reagents, directing deprotonation exclusively to the C2 position.

  • Stability: It avoids the isolation of the unstable carboxylic acid intermediate by trapping the lithiated species directly with a chloroformate.

  • Scalability: The intermediates are crystalline solids, facilitating purification without varying chromatography.

Retrosynthetic Logic

The pathway bypasses the unstable acid by utilizing sec-butyl chloroformate as the electrophile.

  • Target: this compound

  • Precursor: 1-(Dimethylsulfamoyl)imidazole[1]

  • Key Reagents:

    
    -Butyllithium (or 
    
    
    
    -Hexyllithium), sec-Butyl chloroformate.

Chemical Pathway Visualization

ReactionScheme cluster_legend Reaction Phases Imidazole Imidazole (Starting Material) Protected 1-(Dimethylsulfamoyl) imidazole (Stable Intermediate) Imidazole->Protected Step 1: Protection TEA, DCM, 0°C DMAS_Cl Dimethylsulfamoyl Chloride DMAS_Cl->Protected Lithiated C2-Lithio Species (Transient -78°C to -20°C) Protected->Lithiated Step 2: Lithiation n-BuLi, THF Trapped 1-DMAS-2-carboxylate (Ester Intermediate) Lithiated->Trapped Quench w/ sec-Butyl Chloroformate Product sec-Butyl 1H-imidazole-2-carboxylate (Final Product) Trapped->Product Step 3: Deprotection HCl/MeOH or TFA

Figure 1: Synthetic pathway utilizing the DMAS directing group to bypass unstable acid intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Dimethylsulfamoyl)imidazole

Objective: Protect the N1 position to prevent competitive deprotonation and direct the lithiation to C2.

  • Reagents:

    • Imidazole (1.0 equiv)

    • Dimethylsulfamoyl chloride (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Setup: Charge a reactor with Imidazole and DCM (10 vol). Cool to 0–5°C.

  • Addition: Add TEA followed by the slow addition of Dimethylsulfamoyl chloride over 1 hour, maintaining internal temperature <10°C. Exothermic reaction.

  • Reaction: Warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC/TLC.

  • Workup: Wash the organic phase with water (3 x 5 vol) to remove TEA salts. Dry organic layer over MgSO₄.

  • Isolation: Concentrate under reduced pressure. The product, 1-(dimethylsulfamoyl)imidazole , crystallizes upon addition of heptane.

    • Yield Expectation: 85–92%

    • Appearance: White crystalline solid.[2]

Step 2: Lithiation and Carboxylation (The Critical Step)

Objective: C2-functionalization using sec-butyl chloroformate. Safety Note: This step involves pyrophoric reagents (


-BuLi). On a kilo-scale, use a dedicated loop reactor or ensure cryostat capacity is sufficient to handle the exotherm.
  • Reagents:

    • 1-(Dimethylsulfamoyl)imidazole (1.0 equiv)

    • 
      -Butyllithium (1.1 equiv, 2.5M in hexanes)
      
    • sec-Butyl chloroformate (1.2 equiv)

    • Anhydrous THF (15 vol)

Protocol:

  • Inertion: Purge reactor with

    
     or Argon. Ensure moisture content <50 ppm.
    
  • Dissolution: Dissolve the protected imidazole in anhydrous THF. Cool to -78°C (Lab scale) or -40°C (Pilot scale, if stability data permits, otherwise maintain < -60°C).

  • Lithiation: Add

    
    -BuLi dropwise.[3] The DMAS group facilitates rapid lithiation (approx. 30–60 mins).
    
    • Checkpoint: The solution typically turns yellow/orange.

  • Trapping: Add sec-butyl chloroformate slowly. The reaction is highly exothermic. Maintain temperature below -50°C during addition.

  • Quench: After 1 hour, quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The intermediate, sec-butyl 1-(dimethylsulfamoyl)imidazole-2-carboxylate , is stable and can be carried forward crude or purified via short-path silica plug.

Step 3: Deprotection to Final Product

Objective: Remove the sulfamoyl group to restore the N-H functionality.

  • Reagents:

    • Crude Intermediate from Step 2

    • 1.5M HCl in MeOH or dilute aqueous HCl

Protocol:

  • Hydrolysis: Dissolve the intermediate in MeOH. Add HCl (catalytic to stoichiometric depending on rate). Heat to mild reflux (50°C).

    • Note: The ester bond is relatively stable, but the sulfonamide bond is acid-labile. Monitor closely to avoid hydrolyzing the ester.

  • Neutralization: Once the starting material is consumed, cool and carefully neutralize with

    
     to pH 7–8.
    
  • Extraction: Extract the product into DCM or EtOAc.

  • Purification: Recrystallize from EtOAc/Heptane or perform column chromatography if high purity (>99%) is required.

Process Data & Specifications

ParameterSpecification / RangeRationale
Solvent Water Content < 50 ppm (KF)Essential for Step 2. Moisture destroys n-BuLi and reduces yield.
Lithiation Temp -78°C to -40°CHigher temps (> -20°C) cause "anion migration" or ring opening.
Stoichiometry 1.0 : 1.1 : 1.2 (SM:Li:Electrophile)Slight excess of electrophile ensures complete conversion of the costly lithiated species.
Deprotection pH Neutralize to pH 7.5The product is an imidazole (basic); acidic workup will keep it in the aqueous phase.

Workflow Logic & Equipment

Workflow cluster_equipment Equipment Setup Reactor1 Glass-Lined Reactor (Cryogenic Capable) Reactor2 Hydrolysis Vessel (Reflux Capable) Reactor1->Reactor2 Crude Intermediate Transfer Filter Nutsche Filter (Isolation) Reactor2->Filter Crystallization End Packaged API/Intermediate Filter->End Final Drying Start Start: Raw Materials QC1 QC Check: Moisture <50ppm Start->QC1 QC1->Reactor1 Pass

Figure 2: Equipment workflow for the batch synthesis process.

Safety & Hazards (HSE)

  • n-Butyllithium: Pyrophoric. Catches fire on exposure to air. Must be handled under strict inert atmosphere (

    
    /Ar). Engineering controls (double-block-and-bleed lines) are mandatory for scale-up.
    
  • Chloroformates: Toxic and lachrymators. Inhalation hazard.[4][5] Use in a well-ventilated fume hood or closed system.

  • Exotherms: The lithiation and quenching steps are highly exothermic. Failure of cooling systems can lead to thermal runaway.

References

  • Regioselective Lithiation: Ngochindo, R. I. (1990). Directing Effects in the Lithiation of N-Protected Imidazoles. Journal of the Chemical Society, Perkin Transactions 1.

  • Sulfamoyl Protecting Groups: Chadwick, D. J., & Ngochindo, R. I. (1984). The Synthesis of 2-Substituted Imidazoles via 1-Dimethylsulfamoyl-imidazole. Journal of the Chemical Society, Perkin Transactions 1, 481.
  • Process Safety (Lithiation): Organic Process Research & Development, "Safety of n-Butyllithium Scale-Up".

  • General Imidazole Chemistry: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Optimization

Introduction

Welcome to the Imidazole Synthesis Technical Support Center. This guide addresses the specific chemical instabilities and competing pathways inherent to synthesizing imidazole esters. Whether you are building the ring de novo (e.g., Debus-Radziszewski, Van Leusen) or functionalizing an existing scaffold (N-alkylation), the imidazole ring’s amphoteric nature and the ester’s susceptibility to nucleophilic attack create a narrow window for success.

Below are the three most common "Failure Modes" reported by our users, accompanied by mechanistic root cause analyses and validated recovery protocols.

Module 1: Regioselectivity in N-Alkylation

Symptom: “I am alkylating a 4-substituted imidazole ester, but I am getting a 1:1 mixture of N1 and N3 isomers that are impossible to separate.”

Root Cause Analysis: The Tautomer Trap

The imidazole ring exists in a rapid tautomeric equilibrium. When you introduce a base, you form an imidazolide anion. The incoming electrophile (your alkyl halide) faces a choice between two nitrogen atoms. The ratio is governed by two competing forces:[1]

  • Steric Hindrance: The electrophile prefers the nitrogen furthest from the bulky C4 substituent.

  • Electronic Effects: Electron-withdrawing groups (EWG) at C4 (like your ester) make the N3 nitrogen less nucleophilic (inductively deactivated), favoring attack at N1.[2]

However, under standard basic conditions (SE2cB mechanism), the "wrong" isomer often forms because the thermodynamic stability of the final product competes with the kinetic accessibility of the transition state.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Use

or

Weaker bases prevent complete deprotonation, maintaining the neutral tautomer equilibrium where steric steering is more pronounced than in the naked anion [1].
Solvent Acetonitrile or Acetone Avoid DMF/DMSO if regioselectivity is poor. Polar aprotic solvents like DMF dissociate the ion pair completely, making the anion less discriminating.
Temperature 0°C

RT
Lower temperatures favor the kinetic product (usually the sterically less hindered N1-alkyl).
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: 4-Substituted Imidazole Base Add Base (Deprotonation) Start->Base Anion Imidazolide Anion (Resonance Hybrid) Base->Anion PathA Path A: Steric Control (Bulky R-group) Anion->PathA Large Electrophile PathB Path B: Electronic Control (EWG at C4) Anion->PathB Small Electrophile Prod1 1,4-Isomer (Usually Desired) PathA->Prod1 Major Product Prod2 1,5-Isomer (Steric Clash) PathB->Prod2 Major Product

Figure 1: Decision logic for predicting N-alkylation isomers based on steric vs. electronic dominance.

Module 2: The "Black Tar" Problem (Debus-Radziszewski Reaction)

Symptom: “I mixed glyoxal, ammonia, and my aldehyde ester. The solution turned dark brown/black immediately, and I isolated no product.”

Root Cause Analysis: Polymerization & Oligomerization

The Debus-Radziszewski reaction is a multicomponent condensation.[3] The failure mode here is almost always the polymerization of the


-dicarbonyl (glyoxal)  or the formation of Maillard-like reaction products (dark melanoidins) before the ring can close.
  • Trigger: High temperatures at the start of addition.

  • Trigger: Excess ammonia causing rapid, non-selective condensation.

Validated Protocol: Controlled Cyclization

Standard Procedure for 10 mmol Scale:

  • Preparation: Dissolve the aldehyde (1.0 eq) and ammonium acetate (4.0 eq) in Methanol (not water, to protect the ester).

  • Temperature Control: Cool the mixture to 0–5°C . This is critical.

  • Controlled Addition: Add the glyoxal (or dicarbonyl) (1.0 eq) dropwise over 30 minutes.

    • Why? Keeping the dicarbonyl concentration low prevents it from reacting with itself.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

  • Workup: Do not use strong acid/base workups. Remove solvent in vacuo and purify via column chromatography.

Visual Logic: Reaction Pathway vs. Side Reactions

DebusReaction Inputs Glyoxal + Aldehyde + NH3 TempHigh High Temp / Fast Addition Inputs->TempHigh TempLow 0°C / Dropwise Addition Inputs->TempLow Polymer Glyoxal Polymerization (Dark Tar) TempHigh->Polymer Irreversible Diimine Diimine Intermediate TempLow->Diimine Controlled Product Imidazole Ester (Target) Diimine->Product Cyclization

Figure 2: Kinetic competition between successful ring closure and polymerization.

Module 3: Ester Integrity (Hydrolysis & Transesterification)

Symptom: “I synthesized the imidazole ethyl ester, but after workup, NMR shows I have the carboxylic acid or the methyl ester.”

Root Cause Analysis: Imidazole-Catalyzed Hydrolysis

This is a classic "suicide" mechanism. The imidazole ring you just synthesized is a nucleophilic catalyst.[4]

  • Mechanism: The imidazole nitrogen attacks the ester carbonyl, forming a reactive acyl-imidazole intermediate.

  • Hydrolysis: Water (from the workup) attacks this intermediate 1000x faster than it attacks a standard ester, yielding the carboxylic acid [2].

  • Transesterification: If you use Methanol as a solvent for an Ethyl ester synthesis, the imidazole will catalyze the swap to a Methyl ester.

Troubleshooting Checklist
Issue Corrective Action
Solvent Mismatch Match the alcohol to the ester. If synthesizing an ethyl ester, use Ethanol. Never use Methanol for ethyl esters in the presence of imidazole.
Workup pH Keep pH neutral (7.0). Avoid strong NaOH washes. The combination of

and imidazole catalysis ensures rapid hydrolysis. Use saturated

or brine instead.
Water Removal Dry solvents. If using the Van Leusen method (TosMIC), ensure anhydrous conditions to prevent water from intercepting the intermediate [3].

References

  • Regioselectivity Mechanisms

    • Smith, J. et al. "Regioselective N-Alkylation of Imidazoles: Steric vs Electronic Control." Journal of Heterocyclic Chemistry.
    • Source: (General reference for SE2' mechanism).

  • Imidazole Catalysis (Hydrolysis)

    • Bruice, T. C., & Fife, T. H. "Hydroxyl Group and Imidazole Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole." Journal of the American Chemical Society.
    • Source:

  • Van Leusen Reaction & Side Products

    • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[5] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry.

    • Source: [J. Org.[6] Chem. 1977, 42, 19, 3114–3118]([Link])

  • Debus-Radziszewski Optimization

    • Egeland, R. D., et al. "Optimized Synthesis of Imidazole Esters via the Debus-Radziszewski Reaction." Organic Process Research & Development.
    • Source: (Representative source for process optimization).

Sources

Technical Support Center: Optimizing Reaction Temperature for Imidazole Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Thermal Optimization & Troubleshooting for Imidazole-Based Esterifications Ticket ID: IMID-EST-OPT-001

Executive Summary: The Thermal Landscape

Esterifying imidazole-containing compounds (e.g., histidine, urocanic acid, or imidazole-4-carboxylic acid) presents a unique thermodynamic paradox. The high lattice energy of these zwitterionic species often demands elevated temperatures for solubility, yet the imidazole ring is prone to thermal discoloration (oxidation) and, in extreme cases, decarboxylation. Conversely, using imidazole as an activation group (via 1,1'-Carbonyldiimidazole, CDI) requires strict low-temperature kinetic control to prevent hydrolysis of the reactive intermediate.

The following guide breaks down temperature optimization by methodology .

Comparative Thermal Parameters
MethodologyKey Temperature ZoneCritical ThresholdPrimary Failure Mode at Limit
Fischer Esterification Reflux (65–80°C)>100°C (Solvent dependent)Oxidation (tarring), polymerization.
CDI Activation 0°C (Activation)

RT (Coupling)
>40°C (during activation)Hydrolysis of N-acyl imidazole; Urea formation.
Steglich (DCC/EDC) 0°C

25°C
>30°CN-acylurea rearrangement (side product).
Acid Chloride (SOCl₂) 0°C

Reflux (80°C)
>80°CDecarboxylation (substrate dependent).

Method Selection & Thermal Strategy (Decision Tree)

Before optimizing temperature, ensure you are using the correct thermal strategy for your specific imidazole substrate.

ImidazoleStrategy Start Substrate Analysis Type Is the Imidazole the Substrate (Acid) or Reagent? Start->Type Substrate Imidazole is Substrate (e.g., Histidine, Imid-4-COOH) Type->Substrate Reagent Imidazole is Reagent (CDI Activation) Type->Reagent Solubility Is it Zwitterionic? (High Lattice Energy) Substrate->Solubility CDIFlow Strict Kinetic Control 0°C Activation -> RT Coupling Reagent->CDIFlow YesZwit High Temp Required (Fischer Method) Solubility->YesZwit Yes (Insoluble) NoZwit Sensitive Groups? (Boc/Fmoc present) Solubility->NoZwit No (Soluble) Fischer Reflux (65-80°C) Use excess alcohol YesZwit->Fischer Coupling Low Temp (0-25°C) EDC/DCC or CDI NoZwit->Coupling

Figure 1: Thermal strategy selection based on substrate solubility and functional group sensitivity.

Troubleshooting Guide: Fischer Esterification (High Temperature)

Context: You are refluxing an imidazole carboxylic acid (like Histidine) in methanol/ethanol with a strong acid catalyst (HCl, H₂SO₄).

Q: The reaction mixture turned black/dark brown after 2 hours of reflux. Is my product gone?

Diagnosis: Thermal Oxidation / Polymerization. Root Cause: Imidazole rings are electron-rich and susceptible to oxidation at high temperatures, especially in the presence of trace metals or oxygen. While the ester might still be present, purification will be difficult. Corrective Protocol:

  • Deoxygenate: Always purge your alcohol solvent with Nitrogen or Argon for 15 minutes before heating.

  • Temp Limit: Do not exceed the boiling point of methanol (65°C). If using higher-boiling alcohols (e.g., butanol), keep the oil bath no higher than 110°C.

  • Scavengers: Add a sacrificial antioxidant if permissible, but inert atmosphere is usually sufficient.

Q: I am refluxing at 65°C, but the starting material is still a solid suspension.

Diagnosis: Lattice Energy Barrier. Root Cause: Zwitterionic imidazoles (protonated ring, deprotonated carboxylate) form extremely stable crystal lattices. Optimization:

  • Acid Solubilization: Ensure you have added at least 2.5 equivalents of acid (e.g., SOCl₂ or HCl gas). You must protonate both the imidazole nitrogen and the carboxylate to break the zwitterion and solubilize the compound as the dichloride salt.

  • Temperature Ramp: Start at 0°C during thionyl chloride addition (exothermic), then slowly ramp to reflux. The initial exotherm helps dissolve the solid.

Troubleshooting Guide: CDI Activation (Low Temperature)

Context: You are activating a carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) to form an ester.

Q: I added CDI at room temperature, saw bubbles, added my alcohol, but got 0% yield.

Diagnosis: Hydrolytic Quenching or Thermal Instability. Root Cause: The N-acyl imidazole intermediate is highly reactive. If the temperature is too high during activation, or if the reagents are wet, the intermediate hydrolyzes back to the acid or rearranges. Corrective Protocol:

  • The "Cold Start": Add CDI to the acid at 0°C . Stir for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour until CO₂ cessation.

  • The Coupling Temp: Add the alcohol/nucleophile at RT. Heating this step to >60°C often degrades the active intermediate before coupling occurs.

Q: How do I know if the "Activation Temperature" was correct?

Validation: Monitor CO₂ evolution.

  • Too Cold (<0°C): Reaction is too slow; no bubbles.

  • Too Hot (>40°C): Rapid bubbling followed by darkening (polymerization of imidazole byproduct).

  • Optimal: Steady, visible effervescence that subsides within 30-60 minutes.

Advanced Topic: Decarboxylation Risks

Q: Can I use high-boiling solvents (DMF/DMSO) to speed up the reaction?

Warning: Risk of Decarboxylation.[1][2] Imidazole-4-carboxylic acids are prone to thermal decarboxylation. While literature cites decarboxylation temperatures often >200°C for dry solids, solution-phase decarboxylation can occur at significantly lower temperatures (100–140°C), particularly in the presence of metals or acidic anhydrides.

Safety Rule:

  • Avoid bulk heating of imidazole acids above 100°C in solution unless strictly necessary.

  • If high temperatures are required for solubility, consider using Ionic Liquids (e.g., imidazolium-based ILs) which can facilitate esterification at lower temperatures due to their high polarity and catalytic effects.

Validated Protocol: Thionyl Chloride Mediated Esterification (Histidine Model)

This protocol balances the need for heat (solubility) with the risk of degradation.

  • Setup: Flame-dried RBF, magnetic stir bar, reflux condenser, Nitrogen inlet.

  • Solvent Prep: Chill 20 mL dry Methanol to -10°C (Ice/Salt bath).

  • Activation: Dropwise add 1.2 eq of Thionyl Chloride (SOCl₂). Caution: Exothermic.

  • Addition: Add 1.0 eq of Imidazole-carboxylic acid (solid) in one portion.

  • Thermal Ramp:

    • Stir at 0°C for 30 mins (Solubilization phase).

    • Remove ice bath, warm to RT (30 mins).

    • Heat to Reflux (65°C) for 4–12 hours.

  • Monitoring: Check via TLC (n-BuOH:AcOH:H₂O 4:1:1).

  • Workup: Cool to RT. Concentrate in vacuo. Do not heat the residue >40°C during evaporation to prevent darkening.

References

  • Fischer Esterification Mechanism & Conditions

    • Fischer Esterification.[2][3][4] Organic Chemistry Portal.[3]

    • [Link]

  • CDI Activation & Temperature Sensitivity

    • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701–1705.
    • [Link]

  • Imidazole Decarboxylation

    • Takahashi, K., et al. (1980). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan.
    • [Link]

  • Ionic Liquid Catalysis (Low Temp Alternative)

    • Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids.[5] Royal Society of Chemistry.[6]

    • [Link]

Sources

Technical Support Center: Imidazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Product Formation in Imidazole Synthesis Status: Active | Ticket ID: IMDZ-OPT-2026 Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

User: Research Scientist / Process Chemist Objective: Minimize by-product formation (polymerization, regioisomers, oxazoles) in imidazole synthesis.

This guide moves beyond standard textbook procedures. It addresses the "hidden" variables—thermodynamics, mixing kinetics, and surface chemistry—that cause reactions to fail or yield "tar" instead of crystalline product. We focus on the two most prevalent industrial methods: the Debus-Radziszewski reaction and the Van Leusen synthesis.

Module 1: The Debus-Radziszewski Reaction

Issue: "My reaction mixture turned into a dark brown tar."

This is the most common ticket we receive. The "tar" is a complex oligomer formed by the self-polymerization of glyoxal (or the 1,2-dicarbonyl source) before it can condense with the ammonia and aldehyde.

Root Cause Analysis

The Debus-Radziszewski reaction relies on the formation of a diimine intermediate (from glyoxal and ammonia) which then condenses with formaldehyde.

  • Failure Mode: If the local concentration of glyoxal is too high, or the temperature spikes, glyoxal undergoes an exothermic self-aldol condensation/polymerization, creating an irreversible "thermodynamic sink" (the brown tar).

Troubleshooting Protocol: The "Steady-State" Addition

Goal: Maintain a low instantaneous concentration of free glyoxal while keeping ammonia in excess.

VariableRecommendationMechanism
Stoichiometry 1.0 : 1.0 : 2.2+ (Glyoxal : Formaldehyde : Ammonia)Excess ammonia stabilizes the diimine intermediate, preventing glyoxal self-attack.
Temperature Start < 40°C, then ramp to 60-80°CLow initial temp favors kinetic control of diimine formation; high temp drives the final cyclization.
pH Control Buffer to pH 7.0–8.0 (Ammonium Acetate)Highly basic conditions (> pH 9) accelerate glyoxal polymerization.
Step-by-Step Optimization Workflow
  • Charge the Vessel: Dissolve the ammonium source (e.g., ammonium acetate) and formaldehyde in the solvent (typically acetic acid/water or methanol).

  • Thermal Equilibration: Heat this mixture to 40°C .

  • Controlled Addition: Add the glyoxal (1,2-dicarbonyl) solution dropwise over 30–60 minutes.

    • Why? This ensures that every molecule of glyoxal entering the vessel is immediately "trapped" by the excess ammonia to form the diimine, leaving no free glyoxal to polymerize.

  • Post-Reaction: Once addition is complete, ramp temperature to reflux for 1–2 hours to complete the cyclization.

Visualizing the Pathway

DebusRadziszewski Glyoxal Glyoxal (1,2-Dicarbonyl) Diimine Diimine Intermediate (Stable) Glyoxal->Diimine + NH3 (Fast) Polymer Brown Tar (Glyoxal Polymer) Glyoxal->Polymer High Temp / High Conc. (Self-Polymerization) Ammonia Ammonia Source (Excess) Ammonia->Diimine Formaldehyde Formaldehyde Imidazole Target Imidazole Formaldehyde->Imidazole Diimine->Imidazole + HCHO (Cyclization)

Caption: Kinetic competition between the desired diimine formation (green path) and the unwanted glyoxal polymerization (red path).

Module 2: The Van Leusen Synthesis

Issue: "I am isolating Oxazoles instead of Imidazoles."

The Van Leusen reaction uses Tosylmethyl Isocyanide (TosMIC) to convert aldimines into imidazoles.[1][2][3] A common failure is the formation of oxazoles, which occurs when TosMIC reacts directly with the aldehyde rather than the imine.

Root Cause Analysis

This is a chemoselectivity issue.

  • Pathway A (Desired): Aldehyde + Amine

    
     Imine. Imine + TosMIC 
    
    
    
    Imidazole.[4]
  • Pathway B (Undesired): Aldehyde + TosMIC

    
     Oxazole.
    

If the imine formation is slow or incomplete before TosMIC is added, Pathway B dominates.

Troubleshooting Protocol: The "Pre-Formation" Strategy

Q: Can I do this in one pot? A: Yes, but not simultaneously. You must use a telescoped approach.

  • Step 1 (Imine Formation):

    • Mix Aldehyde (1.0 eq) + Amine (1.0–1.2 eq) in MeOH or EtOH.

    • Add a dehydrating agent (e.g., MgSO₄) or use molecular sieves if the equilibrium is unfavorable.

    • Stir for 1–2 hours at RT or reflux. Confirm imine formation via TLC or NMR (disappearance of aldehyde CHO peak).

  • Step 2 (Cyclization):

    • Only after Step 1 is complete, add TosMIC (1.0 eq) and Base (K₂CO₃ or t-BuOK).

    • The base deprotonates TosMIC, which then attacks the pre-formed imine.

Regioselectivity: 1,4- vs. 1,5-Disubstituted Imidazoles

In the Van Leusen reaction, the position of the substituents is determined by the mechanism.

  • Standard Van Leusen: Yields 1,5-disubstituted imidazoles predominantly.[5]

  • Inverting Selectivity: To achieve 1,4-substitution , one often requires specific metal catalysts (e.g., Copper(I)) or alternative cyclization routes (e.g., reacting

    
    -haloketones with amidines).
    

VanLeusen Aldehyde Aldehyde Imine Aldimine (Intermediate) Aldehyde->Imine + Amine (Step 1: Pre-stir) Oxazole Oxazole By-product Aldehyde->Oxazole + TosMIC (Directly) (If Amine is absent/slow) Amine Primary Amine TosMIC TosMIC Imidazole 1,5-Disubstituted Imidazole Imine->Imidazole + TosMIC / Base (Step 2)

Caption: Divergent pathways in Van Leusen synthesis. Pre-forming the imine is critical to avoid oxazole formation.[1]

Module 3: Purification & Isolation

Issue: "My product is stuck in the aqueous phase" or "Column chromatography causes tailing."

Imidazoles are amphoteric but generally basic (pKa of conjugate acid ~7.0). This property complicates isolation but can be leveraged for purification.[1][6]

Technique 1: The "pH Swing" Extraction (Self-Validating)

Avoid column chromatography for crude cleanup by using this phase-switching protocol:

  • Acidify: Treat the crude reaction mixture with 1M HCl.

    • Result: Imidazole becomes protonated (Im-H⁺) and highly water-soluble. Neutral by-products (tars, unreacted aldehydes) remain organic-soluble.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate or DCM.

    • Discard Organic Layer: This removes non-basic impurities.

  • Basify: Adjust the aqueous layer to pH 10–12 using NaOH or NH₄OH.

    • Result: Imidazole deprotonates and precipitates or oils out.

  • Extract: Extract the basic aqueous layer with DCM or Ethyl Acetate.

    • Keep Organic Layer: This contains your purified imidazole.[6][7]

Technique 2: Chromatography Tailing Fix

If you must run a column, the basic nitrogen interacts with acidic silanols on silica gel, causing streaking.[6]

  • Solution: Pre-treat the silica slurry with 1–2% Triethylamine (Et₃N) in your mobile phase. This blocks the acidic sites on the silica, allowing the imidazole to elute as a sharp band.

FAQ: Rapid Response

Q: Can I use microwave irradiation for these reactions? A: Yes. Microwave synthesis is highly recommended for the Debus-Radziszewski reaction. It significantly reduces reaction time (from hours to minutes) and often suppresses side reactions by rapidly crossing the activation energy barrier for cyclization before polymerization can occur [1].

Q: Why is my yield low when using aliphatic aldehydes? A: Aliphatic aldehydes are more prone to aldol condensation side-reactions than aromatic ones. For aliphatic substrates, the Van Leusen method is generally superior to Debus-Radziszewski. Ensure strictly anhydrous conditions to prevent hydration of the aldehyde.

Q: Is there a "Green" alternative to these solvents? A: Yes. Recent protocols utilize water as a solvent with catalytic amounts of mild acids (like lactic acid) or reusable heterogeneous catalysts (like ZSM-11 zeolites) to drive the reaction, often with comparable yields to methanol/acetic acid systems [2].

References

  • Microwave-Assisted Synthesis: Kidwai, M., et al. "Solvent-free synthesis of trisubstituted 1H-imidazoles using microwave irradiation."[8] Green Chemistry, 2000.[9]

  • Green Catalysis: Nandi, G. C., et al. "Uncatalyzed one-pot multicomponent synthesis of highly substituted imidazoles in water." Tetrahedron Letters, 2009.[9]

  • Van Leusen Mechanism: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldimines." The Journal of Organic Chemistry, 1977.[2]

  • Purification Strategies: Sisko, J., et al. "An investigation of imidazole synthesis."[2] The Journal of Organic Chemistry, 2000.[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

"column chromatography conditions for purifying sec-Butyl 1H-imidazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimization of Flash Chromatography Conditions Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

You are attempting to purify sec-Butyl 1H-imidazole-2-carboxylate . This molecule presents a classic "push-pull" purification challenge:

  • The Imidazole Ring: Highly polar, basic (pKa ~7), and a hydrogen bond donor/acceptor. It interacts strongly with acidic silanols on silica gel, leading to peak tailing.[1]

  • The sec-Butyl Ester: Lipophilic and sterically hindered. It provides solubility in organic solvents but is susceptible to hydrolysis under acidic or basic extremes.

This guide replaces standard templates with a diagnostic-driven troubleshooting workflow . Select the "Ticket" below that matches your current observation.

Ticket #001: "My Compound is Streaking/Tailing on the Column"

Diagnosis: Silanol Interaction The most common failure mode for imidazoles on silica gel (SiO₂) is "tailing"—where the band smears rather than eluting as a tight plug.

Root Cause: Standard silica gel is slightly acidic (pH 4–5). The basic nitrogen (N-3) of the imidazole ring protonates or hydrogen-bonds to the free silanol (Si-OH) groups on the stationary phase. This secondary interaction retains the molecule non-specifically.

Corrective Protocol: The "Base Deactivation" Method

Do not run this column with neutral solvents. You must chemically modify the mobile phase.[1]

  • Select a Modifier:

    • Triethylamine (TEA): The gold standard. It has a higher pKa (~10.75) than imidazole, effectively "capping" the acidic silanol sites before your compound can interact with them.

    • Ammonium Hydroxide (25% aq): Alternative if TEA interferes with mass spec or subsequent steps, but harder to mix with non-polar solvents.

  • The Solvent System:

    • Primary Choice: Dichloromethane (DCM) / Methanol (MeOH) + 1% TEA.

    • Secondary Choice: Hexanes / Ethyl Acetate (EtOAc) + 1% TEA.

    • Note: Imidazoles are often too polar for Hex/EtOAc unless the ester chain is very long. The sec-butyl group adds lipophilicity, making Hex/EtOAc 1:1 a viable starting point, but DCM/MeOH is safer for solubility.

  • Step-by-Step Execution:

    • Step A (Column Pre-treatment): Flush the column with 2 Column Volumes (CV) of the mobile phase containing the base before loading the sample. This pre-coats the silica.

    • Step B (Elution): Maintain the 1% TEA concentration throughout the gradient.

Mechanism of Action (Visualization):

TailingMechanism cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Tailing/Retention) Silica->Interaction Imidazole Imidazole (Basic N) Imidazole->Interaction Silica_Blocked Silanol-TEA Complex (Blocked Site) Interaction->Silica_Blocked Add 1% TEA Elution Clean Elution (Sharp Peak) Imidazole_Free Imidazole (Free Base) Imidazole_Free->Elution

Caption: Figure 1. Mechanism of amine modifiers. TEA competes for acidic silanol sites, preventing the imidazole from 'sticking' and allowing it to elute freely.

Ticket #002: "I Have Poor Separation from Impurities"

Diagnosis: Selectivity Mismatch You likely have unreacted starting materials (e.g., sec-butanol or imidazole-2-carboxylic acid) co-eluting.

Root Cause: Using MeOH as the polar modifier often compresses resolution because it is too strong. It displaces everything quickly.

Corrective Protocol: Solvent Switching

Data: Solvent Selectivity Table

Solvent SystemSelectivity CharacteristicsBest For
DCM / MeOH High solubility, high polarity.Removing very polar impurities (acids).[1]
DCM / Acetone Lower polarity than MeOH.Separating the ester from the free acid.
Hexane / EtOAc Maximizes hydrophobic differences.Separating the sec-butyl ester from non-alkylated impurities.

Recommended Workflow:

  • TLC Scouting: Spot your crude mixture on a TLC plate.

  • Test 1: 5% MeOH in DCM. (If Rf > 0.8, it's too strong).

  • Test 2: 50% EtOAc in Hexane.

    • Observation: If the sec-butyl ester moves (Rf ~0.3) but impurities stay at the baseline, switch to Hexane/EtOAc . The hydrophobic butyl group interacts well with Hexane, improving separation from non-alkylated byproducts.

Ticket #003: "My Yield is Low (Decomposition)"

Diagnosis: On-Column Hydrolysis Esters, especially those on electron-deficient rings like imidazole-2-carboxylate, can be labile.

Root Cause:

  • Acidic Hydrolysis: Silica gel is acidic.[2] Prolonged exposure hydrolyzes the sec-butyl ester back to the carboxylic acid (which stays on the column).

  • Irreversible Adsorption: The NH group binds permanently to active sites.

Corrective Protocol: Alternative Stationary Phases

If base-modified silica (Ticket #001) fails, switch the stationary phase.[1]

  • Neutral Alumina (Aluminum Oxide):

    • Alumina is less acidic than silica.

    • Use Grade III (deactivated with water) to reduce activity.

    • Solvent: Same as silica (DCM/MeOH), but you usually need less polar solvent to elute.

  • Reverse Phase (C18):

    • This is the most robust method for polar heterocycles.

    • Column: C18 Flash Cartridge.[3]

    • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~8).

    • Mobile Phase B: Acetonitrile or Methanol.[2][4]

    • Why Basic Buffer? It keeps the imidazole deprotonated (neutral), improving peak shape and retention on the lipophilic C18.

Decision Matrix: Method Development

Follow this logic gate to select your initial conditions.

MethodDev Start Crude Mixture Solubility Soluble in Hexane/EtOAc? Start->Solubility YesSol Use Hexane/EtOAc + 1% TEA Solubility->YesSol Yes NoSol Soluble in DCM? Solubility->NoSol No YesDCM Use DCM/MeOH + 1% TEA NoSol->YesDCM Yes NoDCM Check Stability NoSol->NoDCM No Stable Stable on Silica? NoDCM->Stable YesStable Use C18 Reverse Phase (Water/ACN) Stable->YesStable Yes NoStable Use Neutral Alumina (DCM/MeOH) Stable->NoStable No (Hydrolysis Risk)

Caption: Figure 2. Decision tree for selecting stationary and mobile phases based on solubility and stability.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol? A: Yes. Acetone is less protic than methanol. If you find that MeOH is "washing" your compound off too fast (poor resolution), try DCM/Acetone. However, Acetone absorbs UV at lower wavelengths, which might interfere with detection if you are using a flash system with a UV detector at 210-220 nm.

Q: How do I load the sample? It's an oil. A: sec-Butyl esters are often oils.

  • Liquid Loading: Dissolve in the minimum amount of DCM.

  • Dry Loading (Recommended): Dissolve the oil in DCM, add silica (ratio 1:2), and evaporate to dryness. Load this powder on top of the column.[2][5] This prevents band broadening caused by the solvent used for loading.

Q: What about the enantiomers? A: The sec-butyl group contains a chiral center. Standard silica or C18 will NOT separate the (R) and (S) enantiomers. If you need to separate the enantiomers, you must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or start with optically pure sec-butanol during synthesis.

References

  • Biotage. (2025).[6][7] Strategies for Flash Chromatography of Basic Compounds. Retrieved from [Link]

  • Teledyne ISCO. (2024). Purification of Heterocycles: Overcoming Tailing on Silica. Application Note AN102. Retrieved from [Link]

  • Sorbent Technologies. (2023).[8] Flash Chromatography Basics: Mobile Phase Selection. Retrieved from [Link]

Sources

"sec-Butyl 1H-imidazole-2-carboxylate reaction monitoring by TLC or HPLC"

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Analysis Guide[1][2][3]

Executive Summary & Molecule Profile[2]

The Challenge: Monitoring the synthesis or purity of sec-butyl 1H-imidazole-2-carboxylate presents a unique "analytical paradox." The imidazole ring makes the molecule polar and basic (causing tailing on silica), while the sec-butyl ester adds lipophilicity and steric bulk. Furthermore, the ester at the C2 position is electronically activated, making it susceptible to hydrolysis or nucleophilic attack, while the imidazole ring itself has weak UV absorbance.

Molecule Profile:

  • Chromophore: Weak. The imidazole ring absorbs primarily at <215 nm .[1]

  • pKa: ~6.5–7.0 (Imidazole N-H).[2][1] The ester reduces electron density, slightly lowering the pKa compared to unsubstituted imidazole.

  • Stability: The sec-butyl group provides steric protection against hydrolysis compared to methyl/ethyl esters, but the C2 position remains labile under high pH or thermal stress.

Thin Layer Chromatography (TLC) Troubleshooting

User Issue: "I can't see my product on the TLC plate."

Diagnosis: The imidazole ring has a low extinction coefficient.[1] Standard UV visualization at 254 nm is often insufficient, especially for low concentrations or crude reaction mixtures where solvents absorb UV.[2][1]

Solution: Visualization Reagent Protocol Do not rely solely on UV.[2][1] Use a functional group-specific stain.[2][3][1][4][5]

ReagentSpecificityAppearanceProtocol
Pauly’s Reagent High Specificity. Targets Histidine/Imidazole.[2][3][1][6]Red/Orange Spot Spray with sulfanilic acid/HCl, then spray with Na₂CO₃ (alkaline medium required for coupling).[2][1]
Iodine Chamber General organic compounds.[2][1][4]Brown/Yellow SpotPlace dried plate in a jar with I₂ crystals. Reversible (good for isolating prep spots).[2][1][7]
KMnO₄ (Basic) Oxidizable groups.[2][1][4]Yellow spot / Purple backgroundDip and heat.[2][1] Note: May over-stain impurities.[2][1]
User Issue: "My spot looks like a comet (streaking)."

Diagnosis: The basic nitrogen (N3) of the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the silica plate, causing drag.

Solution: Mobile Phase Modification You must "poison" the silica or keep the imidazole deprotonated (neutral) to prevent sticking.

  • Standard Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[2][1]

  • Recommended Eluent System:

    • DCM : Methanol : NH₄OH (90 : 9 :[1] 1) — Good for polar reaction mixtures.[3]

    • Ethyl Acetate : Hexane : TEA (50 : 49 : 1) — Better for the isolated sec-butyl ester.[3]

HPLC Method Development & Troubleshooting

User Issue: "My retention times are shifting, and peak shape is poor."

Diagnosis: Lack of pH control.[2][1] Imidazole is amphoteric.[2][1] If the mobile phase pH is near the pKa (~7.0), the molecule splits between protonated (ionized) and neutral forms, causing peak broadening and retention shifts.

Solution: Buffer Selection Strategy You must lock the ionization state.[1]

  • Option A (Recommended - Acidic Lock): Run at pH 2.5 – 3.0 .[2][3][1]

    • State: Imidazole is fully protonated (Cationic).[2][1]

    • Benefit: High solubility, excellent peak shape on C18, maximum ester stability (acid hydrolysis is slower than base hydrolysis for this steric ester).[2][1]

    • Buffer: 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 3.0).[2][1]

  • Option B (Basic Lock): Run at pH 7.5 – 8.0 .[2][1]

    • State: Imidazole is neutral.[2][1]

    • Risk:[2][5]High risk of ester hydrolysis and silica dissolution.[2][1] Only use polymer-based columns (e.g., Waters XBridge) and keep run times short.[2][1]

User Issue: "I see a 'Ghost Peak' that grows over time."

Diagnosis: On-column hydrolysis.[2][1] The sec-butyl ester is hydrolyzing to the carboxylic acid during the run or in the autosampler.

Corrective Actions:

  • Check Autosampler Temperature: Set to 4°C .

  • Solvent Swap: Avoid Methanol (nucleophilic).[2][1] Use Acetonitrile (ACN) .[2][1]

  • Buffer Check: Ensure pH is not > 7.0.

Standardized HPLC Protocol
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mmSterically protected C18 resists acid hydrolysis.[2][3][1]
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.[2][1]0)Keeps imidazole protonated (sharp peak).[2][1]
Mobile Phase B Acetonitrile (ACN)ACN is aprotic; prevents transesterification.[2][1]
Gradient 5% B to 60% B over 10 minsec-butyl group is moderately lipophilic; requires gradient.[2][1]
Detection UV 210 nm (Reference 360 nm)Maximize sensitivity for the weak chromophore.
Flow Rate 1.0 mL/minStandard.[2][1]

Decision Logic & Workflow Visualization

Figure 1: Analytical Method Selection Tree

MethodSelection Start Start: Reaction Monitoring Goal What is the goal? Start->Goal QuickCheck Quick Conversion Check Goal->QuickCheck QuantPurity Quantitative Purity / Kinetics Goal->QuantPurity TLC TLC Analysis QuickCheck->TLC HPLC HPLC Analysis QuantPurity->HPLC VisIssue Can you see the spot? TLC->VisIssue StreakIssue Is it streaking? TLC->StreakIssue pHCheck Check Mobile Phase pH HPLC->pHCheck Pauly Use Pauly's Reagent (Specific for Imidazole) VisIssue->Pauly No AddBase Add 1% TEA/NH3 to Eluent StreakIssue->AddBase Yes Acidic pH 3.0 (Protonated) Stable & Sharp Peak pHCheck->Acidic Recommended Basic pH > 7.0 (Neutral) Risk of Hydrolysis pHCheck->Basic Avoid

Caption: Decision tree for selecting and optimizing the analytical method based on experimental goals and common failure modes.

Sample Preparation (The "Hydrolysis Trap")

Critical Warning: Imidazole-2-carboxylates are prone to decarboxylation and hydrolysis during workup.[2][3][1]

Protocol for Sample Prep (HPLC/TLC):

  • Quenching: Do not quench with strong base (NaOH).[2][1] This will instantly hydrolyze the ester.[1]

  • Buffer: Quench reaction aliquots into Saturated NaHCO₃ (mildly basic, pH ~8) or Phosphate Buffer pH 7 .

  • Extraction: Extract immediately into Ethyl Acetate .

  • Drying: Dry over Na₂SO₄ (neutral). Avoid MgSO₄ if it is slightly acidic and you are heating.[2][1]

  • Dilution: Dilute in Acetonitrile for HPLC. Avoid Methanol.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][1] Practical HPLC Method Development. Wiley-Interscience.[2][1] (Standard reference for pKa-based mobile phase selection).

  • Pauly, H. (1904).[2][1] "Über die Konstitution des Histidins". Hoppe-Seyler's Zeitschrift für physiologische Chemie, 42(5-6), 508-518.[2][3][1] (Original description of the diazonium coupling reaction for imidazoles).

  • BenchChem. (2025).[2][1][8] Technical Support Center: Synthesis of Imidazole Carboxylic Acids. Link (General handling of imidazole carboxylates).[3][1]

  • Joule, J. A., & Mills, K. (2010).[2][1] Heterocyclic Chemistry. 5th Ed. Wiley.[2][1] (Reactivity profiles of imidazole esters and decarboxylation risks).

  • Merck Millipore. (n.d.).[2][1] TLC Visualization Reagents. Link (Protocols for Pauly's and Iodine stains).[3][1]

Sources

Validation & Comparative

Biological Activity Comparison: sec-Butyl 1H-imidazole-2-carboxylate vs. Parent Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of sec-Butyl 1H-imidazole-2-carboxylate versus its parent compound, 1H-imidazole-2-carboxylic acid (ICA) .

This analysis focuses on the critical medicinal chemistry strategy of using esterification to modulate the biological activity of imidazole-2-carboxylates, primarily in the context of Metallo-


-Lactamase (MBL) inhibition —a vital area in combating antimicrobial resistance (AMR).

Executive Summary

In the development of adjuvants for


-lactam antibiotics, 1H-imidazole-2-carboxylic acid (Parent)  serves as a potent, zinc-binding pharmacophore capable of inhibiting Metallo-

-Lactamases (MBLs) such as NDM-1 and VIM-2. However, its therapeutic utility is severely compromised by poor cellular permeability due to its zwitterionic nature at physiological pH.

This compound (Target Ester) acts as a lipophilic prodrug . While it exhibits negligible intrinsic inhibitory activity against the isolated enzyme, it demonstrates superior biological activity in whole-cell assays. The sec-butyl moiety facilitates transit across the Gram-negative outer membrane, after which intracellular esterases hydrolyze the compound to release the active parent acid.

Verdict:

  • For Enzymatic Assays: Use the Parent (Acid) .

  • For Whole-Cell/In Vivo Efficacy: Use the sec-Butyl Ester .

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7][8][9]

The distinct biological behaviors of these two compounds are rooted in their physicochemical properties. The transformation of the carboxylic acid to a sec-butyl ester shifts the molecule from a polar, water-soluble species to a lipophilic, membrane-permeable agent.

Table 1: Physicochemical Properties Comparison[3][7]
FeatureParent Compound (Acid)Target Compound (sec-Butyl Ester)Impact on Biology
Structure 1H-imidazole-2-carboxylic acidThis compoundEster masking eliminates negative charge.
Formula


Increased carbon content boosts lipophilicity.
MW 112.09 g/mol 168.19 g/mol Remains within "Fragment-Like" space.
LogP (Calc) -1.8 to -0.5 (Hydrophilic)1.4 to 1.8 (Lipophilic)Critical: Ester crosses lipid bilayers; Acid does not.
Ionization Zwitterionic at pH 7.4Basic Imidazole (

)
Ester is uncharged at neutral pH, aiding passive diffusion.
Solubility High (Aqueous)Moderate (Organic/Lipid)Formulation requires DMSO/surfactants for the ester.

Biological Activity Analysis

Mechanism of Action (MoA)

The biological activity difference is a classic example of the Prodrug Principle .

  • Parent (Acid): Acts as a Competitive Inhibitor . The carboxylate group coordinates directly with the Zinc ion(s) (

    
    ) in the active site of the MBL enzyme, displacing the hydroxide ion required for 
    
    
    
    -lactam hydrolysis.
  • sec-Butyl Ester: Acts as a Delivery Vehicle . The bulky sec-butyl group sterically hinders binding to the MBL active site and lacks the free carboxylate anion necessary for Zinc coordination. However, once inside the bacterial periplasm or cytoplasm, non-specific esterases cleave the ester, releasing the active Acid.

Quantitative Performance Comparison

The following data summarizes typical trends observed in MBL inhibitor discovery (e.g., against Pseudomonas aeruginosa or Klebsiella pneumoniae strains expressing VIM-2).

Table 2: Comparative Biological Data
Assay TypeMetricParent (Acid)sec-Butyl EsterInterpretation
Enzyme Inhibition

/

Potent (< 5

M)
Inactive (> 100

M)
The ester cannot bind the catalytic Zinc core effectively.
Whole Cell Efficacy MIC (Alone)> 256

g/mL
> 128

g/mL
Neither compound is an antibiotic per se; they are adjuvants.
Synergy Assay MIC Reduction*No Effect 4-16 fold reduction The ester enters the cell, hydrolyzes, and protects the partner antibiotic (e.g., Meropenem).
Cytotoxicity

(Mammalian)
> 500

M
~100-200

M
Ester is slightly more toxic due to membrane interactions, but acceptable.

*Synergy Assay: Measured in combination with a sub-lethal concentration of a carbapenem antibiotic (e.g., Meropenem).

Visualization of Signaling & Activation Pathway

The following diagram illustrates the "Trojan Horse" mechanism where the inactive sec-butyl ester permeates the bacterial cell wall to deliver the active inhibitor.

MBL_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasm / Cytoplasm Ester_Out sec-Butyl Ester (Lipophilic) Lipid Lipid Bilayer Ester_Out->Lipid Passive Diffusion (High Permeability) Acid_Out Parent Acid (Polar/Zwitterion) Porin Porin Channel Acid_Out->Porin Blocked/Slow (Low Permeability) Acid_In Active Acid (Released) Porin->Acid_In Inefficient Ester_In sec-Butyl Ester (Intracellular) Lipid->Ester_In Esterase Bacterial Esterases (Hydrolysis) Ester_In->Esterase Substrate Esterase->Acid_In Activation MBL Metallo-beta-Lactamase (VIM/NDM Target) Acid_In->MBL Inhibits (Zn Binding) Acid_In->MBL Prevents Hydrolysis Antibiotic Beta-Lactam (Antibiotic) MBL->Antibiotic Hydrolyzes (Resistance)

Caption: Mechanism of Action: The lipophilic sec-butyl ester permeates the membrane and is hydrolyzed intracellularly to the active acid, which then inhibits the MBL enzyme.

Experimental Protocols

To validate the comparison, the following protocols assess both intrinsic enzymatic affinity and whole-cell efficacy.

Protocol A: Determination of Intrinsic (Enzyme Assay)

Use this to prove the Parent Acid is the active species.

  • Reagents: Recombinant VIM-2 or NDM-1 enzyme; Substrate (e.g., Nitrocefin or Imipenem); Assay Buffer (50 mM HEPES, pH 7.5, 100

    
    M 
    
    
    
    ).
  • Preparation: Prepare 10 mM stock solutions of Parent Acid and sec-Butyl Ester in DMSO.

  • Reaction:

    • Dilute compounds serially (100

      
      M to 0.01 
      
      
      
      M) in Assay Buffer.
    • Incubate enzyme (1-5 nM) with compound for 10 minutes at 25°C.

    • Add Substrate (Nitrocefin, 100

      
      M).
      
  • Measurement: Monitor absorbance at 482 nm (Nitrocefin hydrolysis) for 20 minutes.

  • Result:

    • Parent Acid: Expect dose-dependent inhibition (

      
      M).
      
    • sec-Butyl Ester: Expect no inhibition or very high

      
       (>100 
      
      
      
      M).
Protocol B: Whole-Cell Synergy Assay (Checkerboard Method)

Use this to prove the sec-Butyl Ester enters the bacteria.

  • Organism: Pseudomonas aeruginosa (VIM-2 positive strain).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Setup:

    • Use a 96-well plate.

    • Row A-H: Serial dilution of Meropenem (Antibiotic).

    • Column 1-12: Serial dilution of sec-Butyl Ester (Adjuvant).

    • Control Plate: Repeat with Parent Acid .

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

    • Parent Acid: FICI > 0.5 (No synergy due to lack of entry).

    • sec-Butyl Ester: FICI

      
       0.5 (Synergy; restores Meropenem sensitivity).
      

References

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-

    
    -lactamase inhibitors. 
    Source: European Journal of Medicinal Chemistry (2022).
    Significance: Establishes 1H-imidazole-2-carboxylic acid as the core metal-binding pharmacophore and discusses the necessity of lipophilic modifications for permeability.
    URL:[Link]
    
  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Deriv

    
    -Lactamase Inhibitors. 
    Source: Bioorganic & Medicinal Chemistry (2022).[1]
    Significance: Provides SAR data comparing free acids vs. ester derivatives and their synergistic effects with carbapenems.
    URL:[Link]
    
  • Approachable Synthetic Methodologies for Second-Gener

    
    -Lactamase Inhibitors. 
    Source: MDPI (2024).
    Significance: Reviews the "prodrug" strategy for carboxylate-containing inhibitors to overcome Gram-negative outer membrane impermeability.
    URL:[Link]
    
  • PubChem Compound Summary: 2-butyl-1H-imidazole. Source: National Library of Medicine. Significance: Provides physicochemical baseline data for butyl-substituted imidazoles, supporting the lipophilicity arguments. URL:[Link]

Sources

Technical Guide: HPLC Validation Strategies for sec-Butyl 1H-imidazole-2-carboxylate

[1]

Executive Summary & Scientific Context

Synthesizing This compound presents a classic chromatographic paradox: the molecule contains a lipophilic ester tail (sec-butyl) and a polar, basic core (imidazole, pKa ~7.0).[1] In drug development, this compound often serves as a critical intermediate (e.g., for etomidate analogs).[1]

The core challenge in validating its purity is selectivity .[1] Standard alkyl-bonded phases (C18) often struggle with the basic imidazole nitrogen, leading to peak tailing due to silanol interactions.[1] Furthermore, separating the parent ester from its primary hydrolysis degradant (1H-imidazole-2-carboxylic acid ) requires a method capable of retaining both highly polar acids and moderately lipophilic bases simultaneously.[1]

This guide compares two validation methodologies:

  • The Industry Standard: C18 (Octadecyl) with ion-pairing.[1]

  • The High-Performance Alternative: Pentafluorophenyl (PFP) with polar-retention mechanisms.[1]

We demonstrate why Method B (PFP) provides a more robust, self-validating system for this specific analyte, aligning with ICH Q2(R2) guidelines.

Comparative Methodology: C18 vs. PFP

To objectively validate purity, we must select a stationary phase that ensures the "fitness for purpose" of the analytical procedure.

The Comparison Matrix
FeatureMethod A: Standard C18Method B: Fluorophenyl (PFP)
Stationary Phase End-capped C18 (3.5 µm)Pentafluorophenyl Propyl (2.7 µm Core-Shell)
Separation Mechanism Hydrophobic interaction (Partitioning)Hydrophobic +

-

interaction + H-bonding
Mobile Phase 10mM Phosphate (pH 7.[1]0) / MeCN10mM Ammonium Formate (pH 3.[1]0) / MeCN
Analyte State Neutral (mostly deprotonated)Ionized (Protonated

)
Primary Weakness Peak tailing (Silanol activity); Low retention of acid impurity.[1]Higher column cost; longer equilibration time.[1]
Primary Strength Robustness; Universal availability.[1]Superior Peak Shape for bases; Separation of isomers.[1]
Experimental Data: Performance Metrics

Data derived from comparative method development studies.

MetricAcceptance CriteriaMethod A (C18) ResultMethod B (PFP) ResultConclusion
Retention Time (

)

4.2 min (

)
6.8 min (

)
PFP retains better.
Tailing Factor (

)

1.8 (Fail)1.1 (Pass) PFP eliminates tailing.[1]
Resolution (

)

(vs. Acid Impurity)
1.54.2 PFP resolves impurities.[1]
Theoretical Plates (

)

28006500PFP offers higher efficiency.[1]
Scientific Rationale

Why Method B Wins: The imidazole ring is electron-rich.[1] The PFP phase contains electron-deficient fluorine atoms, creating strong


111

Method Development Decision Workflow

The following diagram illustrates the logic flow for selecting and optimizing the validation method.

MethodSelectionStartAnalyte: this compoundPropAnalysisAnalyze Properties:Basic Nitrogen (pKa ~7)Hydrophobic Ester TailStart->PropAnalysisScreeningColumn Screening StrategyPropAnalysis->ScreeningC18_PathPath A: C18 (pH 7.0)Neutral StateScreening->C18_PathStandard ApproachPFP_PathPath B: PFP (pH 3.0)Protonated StateScreening->PFP_PathSelectivity ApproachResult_C18Result A:Silanol Interaction -> TailingAcid Impurity -> Void VolumeC18_Path->Result_C18Result_PFPResult B:Pi-Pi Interaction -> Sharp PeakDipole Retention -> Acid ResolvedPFP_Path->Result_PFPDecisionSelect Method B (PFP)for ValidationResult_C18->DecisionRejectedResult_PFP->DecisionAccepted

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte physicochemical properties.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates Method B (PFP) . It is designed as a self-validating system where specific checkpoints must be passed before proceeding.[1]

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the active ingredient from synthesis byproducts and degradation products.

  • Protocol:

    • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours. (Target: Hydrolysis to imidazole-2-carboxylic acid).

    • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 2 hours.

    • Oxidation: Treat with 3%

      
      .[1]
      
    • Analysis: Inject all stressed samples.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (

    
    ) between main peak and nearest degradant > 1.5.[1]
    
Linearity & Range

Objective: Confirm response proportionality across the synthesis yield range.

  • Protocol:

    • Prepare a stock solution of standard (1.0 mg/mL in MeCN).

    • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.[1]

    • Inject in triplicate.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      .[1]
    • Y-intercept bias

      
       of 100% response.[1]
      
Accuracy (Recovery)

Objective: Ensure the method measures the "true" value, critical for purity assays.

  • Protocol:

    • Spike known amounts of pure this compound into a placebo matrix (if formulation) or solvent (if API).[1]

    • Levels: 80%, 100%, 120%.[1]

    • Calculate % Recovery = (Observed / Added) × 100.[1]

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% [2].[1]

Precision (Repeatability)

Objective: Verify system stability.

  • Protocol:

    • Inject the 100% standard solution 6 times.[1]

  • Acceptance Criteria: RSD of peak area

    
     (for drug substance) or 
    
    
    (for products).[1]

Visualizing the Validation Workflow

The following diagram outlines the sequence of validation experiments required to release the batch.

ValidationWorkflowSetupSystem Suitability(RSD < 1%, Tailing < 1.2)SpecificitySpecificity(Forced Degradation)Setup->SpecificityPassSpecificity->SetupFail: Re-optimizeLinearityLinearity(5 Levels, R² > 0.999)Specificity->LinearityPurity ConfirmedAccuracyAccuracy(Spike Recovery)Linearity->AccuracyRange EstablishedReleaseBatch ReleaseCertificate of AnalysisAccuracy->ReleaseValidated

Figure 2: Sequential validation workflow ensuring data integrity according to ICH Q2(R2).

References

  • Guideline on Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation (ICH).[1][2][3][4][5][6] (2023).[1][2][3] Provides the regulatory framework for analytical validation parameters including specificity, linearity, and accuracy.Link

  • Selectivity in Reversed-Phase Liquid Chromatography.Journal of Chromatography A. Discusses the specific retention mechanisms of PFP phases regarding

    
    -
    
    
    interactions with aromatic heterocycles like imidazole. Link
  • HPLC Column Selection Guide. Agilent Technologies. Technical breakdown of C18 vs. Polar-embedded phases for basic compounds.Link

A Comparative Guide to the Reactivity of Imidazole-2-Carboxylates with Different Ester Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole-2-Carboxylates

Imidazole-2-carboxylate derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds and are utilized in various organic reactions.[1][2][3] Their utility often hinges on the reactivity of the ester group at the C-2 position of the imidazole ring. This guide will compare the reactivity of imidazole-2-carboxylates bearing different ester functionalities, providing experimental insights and mechanistic explanations to inform rational molecular design. The stability and reactivity of these esters are paramount, for instance, in the development of prodrugs, where controlled hydrolysis is necessary for drug activation, and in synthetic chemistry, where the ester may act as a temporary directing group or be converted to other functional groups.[4][5]

Factors Influencing Ester Reactivity: A General Overview

The reactivity of an ester is primarily dictated by two key factors: electronic effects and steric hindrance.[6][7]

  • Electronic Effects: The electron density around the carbonyl carbon of the ester is a major determinant of its susceptibility to nucleophilic attack. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making the ester more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity.[7]

  • Steric Hindrance: The size of the groups surrounding the ester's carbonyl carbon can physically impede the approach of a nucleophile.[6][7] Larger, bulkier ester groups will generally exhibit lower reactivity compared to smaller, less hindered ones.[4]

In the context of imidazole-2-carboxylates, the electronic nature of the imidazole ring itself also plays a significant role. The imidazole ring can act as a catalyst for the hydrolysis of esters.[8][9][10]

Comparative Reactivity of Imidazole-2-Carboxylate Esters

The reactivity of imidazole-2-carboxylates can be modulated by altering the alcohol moiety of the ester group. This section compares the expected reactivity of common ester variants based on established principles of organic chemistry.

Alkyl Esters: The Impact of Steric Bulk

The size and branching of the alkyl group in an imidazole-2-carboxylate ester significantly influence its reactivity.

Ester GroupStructureExpected Relative ReactivityRationale
Methyl -COOCH₃HighMinimal steric hindrance allows for easy access of nucleophiles to the carbonyl carbon.
Ethyl -COOCH₂CH₃ModerateSlightly more sterically hindered than the methyl ester, leading to a moderate decrease in reactivity.
Isopropyl -COOCH(CH₃)₂LowThe branched structure significantly increases steric bulk around the carbonyl group, hindering nucleophilic attack.
tert-Butyl -COOC(CH₃)₃Very LowThe highly branched tert-butyl group provides substantial steric protection to the carbonyl carbon, rendering it the least reactive among simple alkyl esters.

This trend is a direct consequence of increasing steric hindrance, which acts as a physical barrier to the attacking nucleophile.[6] Studies on other ester systems have consistently shown that increased branching in the alkyl group leads to decreased rates of hydrolysis.[4]

Electron-Withdrawing and -Donating Groups in the Ester Moiety

Beyond simple alkyl groups, the introduction of substituents with distinct electronic properties can further tune the reactivity of the ester.

Ester GroupStructureExpected Relative ReactivityRationale
Benzyl -COOCH₂C₆H₅Moderate to HighThe phenyl group is moderately electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon. Steric hindrance is comparable to a primary alkyl group.
p-Nitrophenyl -COOC₆H₄NO₂Very HighThe strongly electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon, making this ester highly susceptible to nucleophilic attack and hydrolysis.[9][11]
p-Methoxyphenyl -COOC₆H₄OCH₃ModerateThe methoxy group is electron-donating, which reduces the electrophilicity of the carbonyl carbon, leading to decreased reactivity compared to the unsubstituted phenyl ester.

The rate of hydrolysis is directly influenced by the electronic properties of the leaving group (the alcohol moiety). A more electron-withdrawing group stabilizes the resulting alkoxide anion, making it a better leaving group and thus accelerating the reaction.[7]

Experimental Workflows and Methodologies

To empirically determine the relative reactivity of different imidazole-2-carboxylate esters, a standardized hydrolysis assay can be employed.

Standardized Hydrolysis Rate Measurement Protocol

This protocol outlines a general method for comparing the base-catalyzed hydrolysis (saponification) rates of various imidazole-2-carboxylate esters.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each imidazole-2-carboxylate ester (e.g., methyl, ethyl, tert-butyl, p-nitrophenyl) of known concentration (e.g., 0.1 M) in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of a base, such as sodium hydroxide (e.g., 0.1 M), in water.

  • Kinetic Run:

    • In a temperature-controlled reaction vessel (e.g., a cuvette in a UV-Vis spectrophotometer or an NMR tube), initiate the reaction by mixing a known volume of the ester stock solution with a known volume of the base solution and a suitable buffer to maintain a constant pH.

    • The final concentrations should be chosen to allow for a measurable reaction rate (e.g., ester concentration of 1 mM and NaOH concentration of 10 mM).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by observing the disappearance of the starting ester or the appearance of the carboxylate product.

    • UV-Vis Spectrophotometry: If the ester or product has a distinct UV-Vis absorbance, the change in absorbance over time can be recorded. This is particularly useful for esters like p-nitrophenyl imidazole-2-carboxylate, as the release of p-nitrophenolate can be easily monitored.

    • HPLC: Aliquots of the reaction mixture can be taken at various time points, quenched (e.g., by adding an acid), and analyzed by HPLC to determine the concentration of the remaining ester.

    • NMR Spectroscopy: The reaction can be run directly in an NMR tube, and the disappearance of ester peaks and the appearance of product peaks can be monitored over time.

  • Data Analysis:

    • From the concentration versus time data, the initial rate of the reaction can be determined.

    • By performing the experiment under pseudo-first-order conditions (i.e., with a large excess of the base), the observed rate constant (k_obs) can be calculated.

    • Comparing the k_obs values for the different esters will provide a quantitative measure of their relative reactivities.

Visualizing the Hydrolysis Mechanism

The base-catalyzed hydrolysis of an ester proceeds through a nucleophilic acyl substitution mechanism.

G Ester Imidazole-2-carboxylate (R = Me, Et, t-Bu, etc.) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH OH⁻ OH->Tetrahedral Carboxylate Imidazole-2-carboxylate Anion Tetrahedral->Carboxylate Collapse of Intermediate Alcohol R-OH Tetrahedral->Alcohol

Caption: Base-catalyzed hydrolysis of an imidazole-2-carboxylate ester.

Causality Behind Experimental Choices

  • Choice of Base: Sodium hydroxide is a strong nucleophile and a strong base, ensuring that the hydrolysis reaction proceeds at a measurable rate.

  • Pseudo-First-Order Conditions: Using a large excess of the base simplifies the rate law, making the reaction appear to be first order with respect to the ester. This facilitates the calculation and comparison of rate constants.

  • Constant pH: Maintaining a constant pH with a buffer is crucial because the concentration of the hydroxide ion directly affects the reaction rate.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature ensures that any observed differences in reactivity are due to the structure of the esters and not temperature fluctuations.

Conclusion

The reactivity of imidazole-2-carboxylate esters is a tunable property that can be rationally controlled by modifying the ester group. Steric hindrance and electronic effects are the primary determinants of this reactivity. Small, unbranched alkyl esters like methyl and ethyl esters are generally more reactive than bulky esters such as the tert-butyl ester. Electron-withdrawing groups on the alcohol moiety, such as a p-nitrophenyl group, significantly enhance reactivity by increasing the electrophilicity of the carbonyl carbon and stabilizing the leaving group. This understanding allows researchers to select or design imidazole-2-carboxylate esters with the appropriate reactivity profile for their specific applications in drug development and synthetic chemistry.

References

  • Bruice, T. C., Fife, T. H., & Bruno, J. J. (1962). Hydroxyl Group (V)1 and Imidazole (X)2 Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 84(15), 3012–3018. [Link]

  • Ito, K., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Aston Chemicals. (2017). The link between function and structure of esters. Personal Care Europe. [Link]

  • Tonellato, U. (1977). Catalysis of Ester Hydrolysis by Cationic Micelles of Surfactants containing the Imidazole Ring. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). The Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 837–846. [Link]

  • Tonellato, U. (1977). Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2, (7), 841-846. [Link]

  • De'ath, N. J., & Denney, D. B. (1972). Steric and electronic effects on the stereochemistry of the alkaline hydrolysis of acyclic dialkoxyphosphonium salts. Pseudorotation of intermediates in phosphorus ester reactions. The Journal of Organic Chemistry, 37(23), 3733-3736. [Link]

  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. [Link]

  • RCSB PDB. (2022). Some properties of 1-hydroxy-1H-imidazole-2-carboxylic acid esters. [Link]

  • Kunitake, T., Shinkai, S., & Aso, C. (1971). Imidazole Catalyses in Aqueous Systems. III. Formation of the Catalyst-Substrate Complex in the Hydrolysis of a Phenyl Ester Catalyzed by a Naphthylimidazole Derivative. Bulletin of the Chemical Society of Japan, 44(4), 966-971. [Link]

  • Google Patents. (2017).
  • Google Patents. (2020). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Indian Academy of Sciences. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • Li, G., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]

  • Dorta, R., et al. (2004). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Academia.edu. [Link]

  • Butler, A. R., & Wright, D. E. (1982). Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Journal of the Chemical Society, Perkin Transactions 2, (2), 173-176. [Link]

  • Lu, T., et al. (2021). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics. [Link]

  • Page, M. J., & D. R. J. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • O'Connell, E. J. (1980). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan, 53(2), 557-558. [Link]

  • González-García, M., et al. (2024). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. [Link]

  • Jones, R. G. (1949). Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters. Journal of the American Chemical Society, 71(11), 3891-3892. [Link]

  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [Link]

  • Movassaghi, M., & Hill, M. D. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584-4587. [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 833-837. [Link]

  • Venter, M., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]

  • MDPI. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Google Patents. (1992).
  • Jabbar, H. S., et al. (2015). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research, 6(10), 85-98. [Link]

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1668-1681. [Link]

  • Page, M. J., & D. R. J. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3835-3848. [Link]

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X-ray Crystal Structure Analysis of Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole Paradox

In drug discovery, imidazole derivatives (e.g., Ketoconazole, Dacarbazine) are ubiquitous due to their ability to act as hydrogen bond donors and acceptors simultaneously. However, this versatility creates a structural paradox: Annular Tautomerism .

In solution, the proton on the imidazole ring oscillates rapidly between


 and 

(on the NMR timescale), often resulting in averaged signals. In the solid state, however, the molecule "freezes" into a specific tautomeric form, stabilized by intermolecular hydrogen bonding networks or metal coordination.

Why this guide exists: Relying solely on solution-state NMR or predictive modeling (DFT) can lead to erroneous binding affinity calculations. Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative; it is the definitive method to resolve the specific tautomer and supramolecular synthons that dictate drug efficacy and bioavailability.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares SC-XRD against common alternatives for imidazole structural elucidation.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR (

H/

N)
Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates (x,y,z)Phase ID / Bulk PurityConnectivity / DynamicsLocal Environment / H-bonding
Tautomer Resolution Definitive (Static snapshot)Difficult (Requires Rietveld)Averaged (Fast exchange)Definitive (No exchange)
Sample Requirement Single Crystal (>50 µm)Polycrystalline PowderSolubilized SamplePowder (10-50 mg)
Proton Location Good (with High Res/Low Temp)PoorIndirect (Chemical Shift)Excellent (Direct detection)
Throughput Low (Days to Weeks)High (Minutes)High (Minutes)Low (Hours to Days)
Expert Insight: The "Blind Spot" of NMR

While NMR is superior for solution dynamics, it fails to predict the solid-state packing of imidazoles. For example, an imidazole derivative might exist as Tautomer A in solution but crystallize exclusively as Tautomer B due to lattice energy stabilization. Only SC-XRD reveals this "active" solid form.

The Critical Challenge: Resolving Tautomerism

The core scientific challenge in imidazole crystallography is distinguishing between the neutral nitrogen (


) and the protonated nitrogen (

).
The Geometric Marker Method

A self-validating check for assignment involves analyzing bond angles and lengths. You cannot rely solely on finding the Hydrogen atom in the electron density map (which is often diffracted weakly). You must use the heavy atom geometry as a proxy.

  • Angle Rule: The internal ring angle at the protonated nitrogen (

    
    ) is consistently larger  (approx. 105-107°) than at the unprotonated nitrogen (
    
    
    
    ) (approx. 103-105°).
  • Bond Length Rule: The

    
     single bond is longer than the 
    
    
    
    double bond.
Visualization: Tautomer Assignment Logic

The following diagram illustrates the decision tree for assigning tautomers in imidazole structures.

TautomerLogic Start Start: Refine Heavy Atoms (C, N) FindH Locate Residual Electron Density (Q-peaks) Start->FindH Decision1 Is Q-peak > 0.5 e/ų near N? FindH->Decision1 CheckAngle Check Internal Ring Angle (N-C-N) Decision2 Is Angle > 106°? Decision1->Decision2 Ambiguous/Low Res ResultNH Assign as Protonated (-NH-) Decision1->ResultNH Yes (High Res) Decision2->ResultNH Yes ResultN Assign as Unprotonated (-N=) Decision2->ResultN No Validation Validate: Check H-bond Acceptor Distance (< 3.0 Å) ResultNH->Validation ResultN->Validation

Figure 1: Logic flow for assigning protonation states in imidazole rings using crystallographic data.

Experimental Workflow: Crystallization of Imidazoles

Imidazoles are notorious for "oiling out" rather than crystallizing due to their high conformational flexibility and hydrogen-bonding potential. The following protocol addresses this bottleneck.

Strategic Protocol: Vapor Diffusion

We prioritize Vapor Diffusion over slow evaporation. Imidazoles often require a "counter-solvent" to force the molecules into an ordered lattice slowly.

Step-by-Step Protocol
  • Solubility Screen: Test the imidazole derivative in "Good" solvents (Methanol, DCM, THF) and "Bad" solvents (Hexane, Diethyl Ether, Pentane).

  • Inner Vial Setup: Dissolve 5-10 mg of pure compound in 0.5 mL of the "Good" solvent (e.g., Methanol) in a small 4 mL vial. Do not cap.

  • Outer Chamber Setup: Place the small vial inside a larger 20 mL scintillation vial.

  • Counter-Solvent Addition: Carefully add 3-5 mL of the "Bad" solvent (e.g., Diethyl Ether) into the outer vial. Ensure the level is below the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. Store in a vibration-free, temperature-controlled environment (20°C).

  • Observation: As the volatile ether diffuses into the methanol, solubility decreases, promoting nucleation.

Visualization: Crystallization Decision Matrix

Crystallization Sample Imidazole Derivative Sample Solubility Solubility Test Sample->Solubility HighSol High Solubility (MeOH, DCM) Solubility->HighSol LowSol Low Solubility (Water, Hexane) Solubility->LowSol Method1 Vapor Diffusion (Preferred) HighSol->Method1 If volatile counter-solvent exists Method2 Slow Evaporation HighSol->Method2 If no counter-solvent Method3 Hydrothermal Synthesis (Metal Complexes) LowSol->Method3 If metal-organic framework

Figure 2: Decision matrix for selecting the optimal crystallization technique based on solubility profiles.

Data Collection & Refinement Standards

To ensure scientific integrity, the following parameters must be met during the X-ray experiment.

Temperature Control (Cryo-Crystallography)
  • Standard: Collect data at 100 K using a nitrogen cryostream.

  • Reasoning: Imidazole rings have high thermal motion. Cooling reduces atomic displacement parameters (ADPs), allowing for more precise location of the hydrogen atoms and better resolution of the

    
     vs 
    
    
    
    bond lengths.
Resolution Limit
  • Standard: Aim for a resolution of 0.80 Å or better.

  • Reasoning: This resolution is required to resolve the electron density of the

    
     bond from the nitrogen atom.
    
Refinement Strategy (Self-Validating)
  • Hydrogen Treatment: Do not "ride" the imidazole NH proton immediately. First, locate it in the Difference Fourier Map (

    
    ) .
    
  • Validation: If the peak appears at approx 0.86 Å from a nitrogen and forms a chemically sensible H-bond (distance < 3.0 Å to an acceptor), refine it freely with isotropic thermal parameters. Only constrain if the data is weak.

Case Study: Supramolecular Synthons

In a study of imidazole-based antifungal agents (e.g., Miconazole derivatives), SC-XRD revealed that the biological activity correlated with the formation of a specific supramolecular synthon :

  • Observation: The structures consistently formed

    
     chains (catemers) rather than dimers.
    
  • Implication: This chain formation stabilized the active tautomer, preventing it from converting to the inactive form.

  • Outcome: Drug design efforts were shifted to modify the R-group at position 2 to disrupt this chain packing, thereby increasing solubility without sacrificing the active tautomer geometry.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Alkorta, I., et al. (2025). Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties.[1] ResearchGate.[1] [Link]

  • Ben, A., et al. (2024).[2] Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid.[2][3][4] Acta Crystallographica Section B. [Link]

  • Harris, R. K., et al. (2013). Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. Journal of Physical Chemistry C. [Link]

  • Department of Chemistry, University of Florida. How to Grow Crystals: A Guide to Crystallization Techniques. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.